Isoproturon-d3
Description
Properties
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenyl)-1-(trideuteriomethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYMUZLKQOUOZ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C(=O)NC1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662044 | |
| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352438-80-3 | |
| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Isoproturon-d3
This technical guide provides a comprehensive overview of the chemical properties and stability of Isoproturon-d3, a deuterated analog of the phenylurea herbicide Isoproturon. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize this compound as an internal standard or for metabolic studies.
Core Chemical Properties
This compound is a synthetically modified version of Isoproturon where three hydrogen atoms on one of the N-methyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.
Table 1: Chemical and Physical Properties of this compound and Isoproturon
| Property | This compound | Isoproturon |
| CAS Number | 352438-80-3[1] | 34123-59-6[1][2] |
| Molecular Formula | C₁₂H₁₅D₃N₂O[][4] | C₁₂H₁₈N₂O |
| Molecular Weight | 209.30 g/mol | 206.28 g/mol |
| Accurate Mass | 209.1607 Da | 206.141913202 Da |
| IUPAC Name | 3-(4-isopropylphenyl)-1-methyl-1-(methyl-d3)urea | 3-(4-isopropylphenyl)-1,1-dimethylurea |
| Synonyms | Alon-d3, Arelon R-d3, Graminon-d3, Protugan-d3 | Alon, Arelon, Graminon, Protugan |
| Appearance | White Solid | Colorless crystals |
| Melting Point | Not specified | 155–156 °C |
| Water Solubility | Not specified | 72 mg/L at 20 °C |
| Vapor Pressure | Not specified | 0.003 x 10⁻³ Pa at 20 °C |
| log Kow | Not specified | 2.87 |
| Storage Temperature | 2-8°C Refrigerator | Recommended stable storage conditions |
Stability Profile
The stability of this compound is expected to be very similar to that of its non-deuterated counterpart, Isoproturon. Isotopic labeling with deuterium does not significantly alter the chemical reactivity under typical environmental and laboratory conditions. Isoproturon is generally stable to light, acids, and alkalis but can be hydrolyzed by strong bases upon heating.
Table 2: Stability Data for Isoproturon
| Condition | Matrix | Half-life (DT₅₀) / Stability |
| Hydrolytic Stability (25°C) | pH 5 | 1210 days |
| pH 7 | 1560 days | |
| pH 9 | 540 days | |
| Photostability | Aqueous (pH 7, Xenon lamp) | 72 - 88 days |
| Soil Degradation | Temperate Climates | ~40 days |
| Tropical Climates | ~15 days | |
| Aqueous Media | Water | ~30 days |
| Groundwater | Stable for at least 14 days at 4°C | |
| Surface Water | Stable for at least 14 days at 4°C | |
| Soil Water | Lowest stability among aqueous matrices | |
| Thermal Stability | 54°C for 14 days | Stable |
Experimental Protocols
A common method for the determination of Isoproturon in environmental and biological samples is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This compound serves as an excellent internal standard in this assay.
Protocol: HPLC-MS/MS Analysis of Isoproturon
-
Sample Preparation and Extraction:
-
Weigh 12.5 g of the homogenized sample (e.g., poppy seeds, soil) into an extraction vessel.
-
Spike the sample with a known concentration of this compound internal standard.
-
Add 20 mL of a methanol:water (1:1, v/v) extraction solvent.
-
Shake the suspension for 1 hour at 300 RPM.
-
Centrifuge the mixture at 6000 RPM for 10 minutes to separate the solid particles.
-
Collect the supernatant for purification.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a Supelclean LC-18 SPE cartridge (500 mg/3 mL) with 6 mL of methanol, followed by 4 mL of methanol:water (1:1, v/v).
-
Load 4 mL of the sample extract onto the conditioned cartridge.
-
Wash the cartridge with 8 mL of methanol:water (1:1, v/v) to remove interfering substances.
-
Elute the target analyte (Isoproturon) and the internal standard (this compound) with 4 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in 1 mL of methanol for analysis.
-
-
HPLC-MS/MS Conditions:
-
HPLC Column: Lichrospher C18 (25 cm × 4 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of methanol and water.
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Mass spectrometer with an ion trap analyzer operating in MS/MS mode.
-
Quantification: Monitor specific precursor-to-product ion transitions for both Isoproturon and this compound.
-
This protocol describes a general procedure for assessing the stability of this compound in various water matrices.
Protocol: Aqueous Stability Assessment
-
Sample Preparation:
-
Collect samples of groundwater, surface water, and soil water.
-
Fortify the samples with this compound at two different concentration levels (e.g., a low level of 0.3-0.5 µg/L and a high level of 0.9-1.3 µg/L).
-
-
Storage:
-
Store the fortified samples in amber glass bottles to protect from light.
-
Maintain the storage temperature at 4°C.
-
Do not add any biological inhibitors to assess degradation under near-natural conditions.
-
-
Analysis:
-
Analyze the samples at defined time points (e.g., day 0, 1, 2, 14, and 30).
-
Use a validated analytical method, such as the HPLC-MS/MS protocol described above, to determine the concentration of this compound at each time point.
-
-
Data Evaluation:
-
Compare the concentrations at each time point to the initial concentration at day 0.
-
A significant decrease in concentration over time indicates instability under the tested conditions.
-
Visualizations
The primary degradation pathway for Isoproturon in soil and by microorganisms involves sequential N-demethylation and oxidation of the isopropyl group.
Caption: Microbial degradation pathway of Isoproturon.
The following diagram illustrates the logical flow of the analytical procedure for quantifying Isoproturon using this compound as an internal standard.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Isoproturon-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Isoproturon-d3, a deuterated analog of the phenylurea herbicide Isoproturon. This document details synthetic pathways, experimental protocols, and analytical validation methods crucial for the preparation of this stable isotope-labeled standard. The information herein is intended to support researchers in the fields of agrochemical metabolism, environmental monitoring, and drug development in their quantitative and metabolic studies.
Introduction to Isoproturon and Isotopic Labeling
Isoproturon, chemically known as 3-(4-isopropylphenyl)-1,1-dimethylurea, is a selective, systemic herbicide widely used for the control of annual grasses and broadleaf weeds in cereal crops.[1] Understanding its environmental fate and metabolic pathways is critical for assessing its ecological impact and ensuring food safety.
Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes, is a powerful technique for tracing the metabolic fate of compounds.[2] Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The introduction of deuterium into a drug or agrochemical candidate can lead to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can alter the rate of metabolic degradation, providing valuable insights into metabolic stability and aiding in the development of more robust analytical methods.[2] this compound, with deuterium atoms on the N-methyl groups, serves as an ideal internal standard for quantitative analysis by mass spectrometry, enabling precise and accurate measurements in complex biological and environmental matrices.
Synthetic Pathways for this compound
The synthesis of this compound hinges on the incorporation of a deuterated dimethylamine moiety. Two primary synthetic routes have been established: a non-phosgene route utilizing a urea-based intermediate and a chloroacetanilide route. The selection of the pathway often depends on the desired scale, yield, and safety considerations.
Non-Phosgene Route
This pathway avoids the use of highly toxic phosgene. It proceeds in two main steps: the formation of an N-(4-isopropylphenyl)urea intermediate, followed by methylation with deuterated dimethylamine.
Chloroacetanilide Route
Considered more efficient for larger-scale production, this route involves the synthesis of an N-(4-isopropylphenyl)trichloroacetamide intermediate, which then undergoes aminolysis with deuterated dimethylamine to yield the final product. This method generally results in higher overall yields.[3]
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound via the two primary routes.
| Synthetic Route | Intermediate | Intermediate Yield (%) | Final Product | Final Yield (%) | Isotopic Purity (%) |
| Non-Phosgene Route | N-(4-isopropylphenyl)urea | ~76 | This compound | ~76 | >98 |
| Chloroacetanilide Route | N-(4-isopropylphenyl)trichloroacetamide | 91 | This compound | 95 | >98 |
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound.
Synthesis of Deuterated Dimethylamine (Precursor)
The synthesis of deuterated dimethylamine is a prerequisite for the preparation of this compound. A practical approach involves the deuterated methylation of a protected benzylamine followed by deprotection.
Materials:
-
Boc-benzylamine
-
Sodium hydride (NaH)
-
Deuterated methyl tosylate (TsOCD₃)
-
Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
N-Deuteromethylation: To a solution of Boc-benzylamine in an appropriate anhydrous solvent, add sodium hydride at a controlled low temperature. Subsequently, introduce deuterated methyl tosylate and allow the reaction to proceed to completion to yield Boc-N-(methyl-d₃)-benzylamine.
-
Boc Deprotection: Remove the Boc protecting group from the N-deuteromethylated intermediate by treatment with hydrochloric acid in a suitable solvent to obtain N-(methyl-d₃)-benzylamine hydrochloride.
-
Debenzylation: In a pressure vessel, dissolve the N-(methyl-d₃)-benzylamine hydrochloride in methanol and add a catalytic amount of 5% Pd/C. Subject the mixture to a hydrogen atmosphere and heat to 40°C. Upon reaction completion, filter the catalyst and concentrate the filtrate to obtain deuterated dimethylamine hydrochloride.[4]
This compound Synthesis: Non-Phosgene Route
Step 1: Synthesis of N-(4-isopropylphenyl)urea
-
In a reaction vessel, combine 4-isopropylaniline (cumidine) and urea in an aqueous medium.
-
Heat the mixture to reflux for 2 hours at a temperature of 95-110°C.
-
Cool the reaction mixture to allow for the crystallization of the N-(4-isopropylphenyl)urea intermediate.
-
Isolate the crystals by filtration, wash with water, and dry.
Step 2: Deuterated Methylation
-
Suspend the N-(4-isopropylphenyl)urea intermediate in a suitable solvent such as dimethylbenzene.
-
Add an aqueous solution of deuterated dimethylamine under alkaline conditions (pH 10-12).
-
Heat the reaction mixture to 60-80°C for approximately 30 minutes.
-
Upon completion, cool the mixture to induce crystallization of this compound.
-
Collect the product by filtration, wash successively with a small amount of dimethylbenzene and water, and dry.
This compound Synthesis: Chloroacetanilide Route
Step 1: Synthesis of N-(4-isopropylphenyl)trichloroacetamide
-
In a reaction vessel, combine 4-isopropylaniline with trichloroacetic acid.
-
Heat the mixture to 100-110°C.
-
Upon completion of the reaction, purify the resulting N-(4-isopropylphenyl)trichloroacetamide by recrystallization from an ethanol-water mixture.
Step 2: Aminolysis with Deuterated Dimethylamine
-
Dissolve the purified N-(4-isopropylphenyl)trichloroacetamide intermediate in a suitable solvent.
-
Add deuterated dimethylamine in the presence of an inorganic alkali.
-
Heat the reaction mixture to 60-80°C to facilitate the nucleophilic substitution.
-
After the reaction is complete, isolate and purify the this compound product.
Analytical Validation
The isotopic purity and identity of the synthesized this compound must be confirmed using appropriate analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the mass of the labeled compound. The molecular ion peak for this compound is expected at m/z 212.3, a shift from the m/z 209.3 of the unlabeled Isoproturon, confirming the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) is employed to ensure an isotopic enrichment of >98%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of a singlet peak around δ 3.0 ppm, which corresponds to the N-CH₃ protons in unlabeled Isoproturon, confirms successful deuterium substitution.
-
¹³C NMR: The signal for the deuterated methyl carbon (CD₃) is expected to appear as a triplet at approximately δ 34.2 ppm with a coupling constant (J) of around 20 Hz.
-
Visualizing the Synthesis
The following diagrams illustrate the synthetic pathways for this compound.
Caption: Synthetic pathways for this compound.
Caption: General experimental workflow for this compound synthesis.
Challenges in Deuterium Labeling
While synthetically accessible, the introduction of deuterium can present certain challenges. The kinetic isotope effect, due to the higher mass of deuterium, may necessitate longer reaction times or higher temperatures to achieve yields comparable to the non-deuterated synthesis. Additionally, the cost of deuterated reagents, such as deuterated dimethylamine, is a significant consideration in the overall cost-effectiveness of the synthesis.
Conclusion
The synthesis of this compound is a valuable process for generating a high-purity internal standard essential for modern analytical and metabolic research. The choice between the non-phosgene and chloroacetanilide routes will depend on laboratory capabilities, scale, and safety protocols. Careful execution of the described experimental protocols and thorough analytical validation are paramount to ensure the quality and reliability of the final labeled compound for its intended applications in tracing and quantification studies.
References
Isoproturon-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Isoproturon-d3, a deuterated isotopologue of the phenylurea herbicide Isoproturon. This document outlines its chemical properties, its primary application as an internal standard in analytical methodologies, and the biochemical pathway it perturbs. Detailed experimental protocols for its use in quantitative analysis are also provided.
Core Compound Data
This compound is primarily utilized as an internal standard for the quantitative analysis of Isoproturon in various matrices. Its physical and chemical properties are summarized below.
| Parameter | Value | Reference |
| CAS Number | 352438-80-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₅D₃N₂O | |
| Molecular Weight | 209.30 g/mol |
Mechanism of Action: Photosynthesis Inhibition
Isoproturon, and by extension this compound, acts as a selective, systemic herbicide by inhibiting photosynthesis. Specifically, it disrupts the electron transport chain in Photosystem II (PSII) within the chloroplasts of target plants.
The herbicide binds to the D1 protein of the PSII complex, blocking the binding of plastoquinone (PQ). This interruption of the electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation and, consequently, plant growth. The blockage leads to a buildup of excitation energy, causing oxidative stress and the formation of reactive oxygen species that damage cellular components, leading to chlorosis, necrosis, and eventual plant death.
Mechanism of Isoproturon's inhibition of the photosynthetic electron transport chain.
Experimental Protocols
This compound is an ideal internal standard for the quantification of Isoproturon in complex matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.
General Workflow for Analysis using an Internal Standard
The use of a deuterated internal standard like this compound is a robust method to ensure accuracy and precision in quantitative analysis. It corrects for variability in sample preparation, injection volume, and matrix effects.
General workflow for quantitative analysis using a deuterated internal standard.
Detailed Methodology: Isoproturon Analysis in Poppy Seeds by HPLC-MS/MS
The following protocol is adapted from a validated method for the analysis of Isoproturon in a complex matrix and can be used as a template. For the most accurate results, this compound should be used as the internal standard, added at the beginning of the sample preparation process.
1. Sample Preparation and Extraction
-
Homogenization: Grind approximately 200 g of the sample (e.g., poppy seeds) using a laboratory mill.
-
Spiking: Weigh 12.5 g of the homogenized sample into an extraction vessel. Spike with a known concentration of this compound standard solution.
-
Extraction: Add 20 ml of a methanol:water (1:1, v/v) mixture. Shake the suspension for 1 hour at 300 RPM.
-
Centrifugation: Centrifuge the suspension at 6000 RPM for 10 minutes to separate the solid particles.
-
Collection: Transfer the supernatant to a volumetric flask. Rinse the solid residue twice with 10 ml of the extraction solvent and combine the supernatants. Adjust the final volume to 50 ml with the extraction solvent.
2. Solid Phase Extraction (SPE) Clean-up
-
Cartridge: Use a Supelclean LC-18 SPE cartridge (500 mg/3 ml).
-
Conditioning: Condition the cartridge by passing 6 ml of methanol, followed by 4 ml of methanol:water (1:1, v/v).
-
Loading: Load 4 ml of the crude extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 8 ml of methanol:water (1:1, v/v) to remove interferences.
-
Elution: Elute the target analyte (Isoproturon and this compound) with 4 ml of methanol.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 ml of methanol for HPLC-MS/MS analysis.
3. HPLC-MS/MS Parameters
| Parameter | Setting | Reference |
| HPLC System | Agilent 1200 Series or equivalent | |
| Column | Lichrospher C18 (25 cm × 4 mm, 5 µm) | |
| Mobile Phase | Methanol and Water | |
| Gradient | 0-3 min: 70% to 80% Methanol3-10 min: 80% to 100% Methanol10-15 min: 100% Methanol (isocratic) | |
| Flow Rate | 0.7 ml/min | |
| Column Temperature | 25°C | |
| Injection Volume | 20 µl | |
| Mass Spectrometer | Ion Trap or Triple Quadrupole | |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive | |
| Capillary Temperature | 170°C | |
| Heater Temperature | 300°C | |
| Spray Voltage | 5 kV | |
| MS/MS Transitions | Isoproturon: Parent ion 207 m/z → Daughter ions 165 and 72 m/zthis compound: Parent ion 210 m/z → (Daughter ions to be determined empirically, expected to be 165 and 72 m/z or shifted by 3 Da) |
4. Quantification
Prepare a calibration curve using standards of unlabeled Isoproturon at various concentrations, each containing the same fixed concentration of the this compound internal standard. Plot the ratio of the peak area of Isoproturon to the peak area of this compound against the concentration of the Isoproturon standards. The concentration of Isoproturon in the samples can then be determined from this calibration curve.
References
- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 2. Open Access CAAS Agricultural Journals: HPLC-MS/MS method for analysis of isoproturon in difficult matrix: poppy seeds [agriculturejournals.cz]
- 3. researchgate.net [researchgate.net]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Isoproturon-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoproturon-d3 is the deuterium-labeled analog of Isoproturon, a widely used phenylurea herbicide. Its primary application in a research setting is as an internal standard for the quantitative analysis of Isoproturon in various environmental and biological matrices. The stable isotope label allows for accurate quantification by mass spectrometry, correcting for matrix effects and variations in sample preparation and instrument response. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and pathway diagrams.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its handling, storage, and application in analytical methods. These properties are summarized in the table below. The data for the non-deuterated Isoproturon are also provided for comparison.
| Property | This compound | Isoproturon |
| CAS Number | 352438-80-3[][2][3] | 34123-59-6[4][5] |
| Molecular Formula | C₁₂H₁₅D₃N₂O | C₁₂H₁₈N₂O |
| Molecular Weight | 209.30 g/mol | 206.28 g/mol |
| Appearance | White to Off-white Solid | Colorless crystals |
| Melting Point | 158°C | 155-156°C |
| Density | 1.066 g/cm³ | 1.2 g/cm³ at 20°C |
| Solubility | Soluble in DMSO, Methanol | Water: 72 mg/L at 20°C; Methanol: 75 g/L at 20°C; Acetone: 38 g/L at 20°C |
| Storage Temperature | -20°C or 2-8°C Refrigerator | --- |
| Purity (atom D) | 99% | --- |
Experimental Protocols
The accurate analysis of Isoproturon in complex samples necessitates robust analytical methodologies. This compound is an invaluable tool in these methods, particularly in chromatography coupled with mass spectrometry.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the Analysis of Isoproturon
This method is suitable for the quantification of Isoproturon in various matrices, such as poppy seeds, and would typically employ this compound as an internal standard.
1. Sample Preparation (QuEChERS Extraction)
-
Homogenization: Weigh 12.5 g of the ground sample into a 50 mL centrifuge tube.
-
Spiking: Add a known concentration of this compound internal standard.
-
Extraction: Add 20 mL of a methanol:water (1:1, v/v) mixture. Shake vigorously for 1 hour.
-
Centrifugation: Centrifuge at 6000 RPM for 10 minutes.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a Supelclean LC-18 SPE cartridge with 6 mL of methanol followed by 4 mL of methanol:water (1:1, v/v).
-
Load 4 mL of the supernatant from the extraction step.
-
Wash the cartridge with 8 mL of methanol:water (1:1, v/v).
-
Elute the analyte with 4 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in 1 mL of methanol for HPLC-MS/MS analysis.
-
2. HPLC Conditions
-
Column: Lichrospher C18 (25 cm × 4 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)
-
Monitoring: Selected Reaction Monitoring (SRM)
-
Precursor Ion (Isoproturon): [M+H]⁺ = 207 m/z
-
Product Ions (Isoproturon): 165 and 72 m/z
-
Precursor Ion (this compound): [M+H]⁺ = 210 m/z (expected)
-
Product Ions (this compound): Expected to be 165 and 75 m/z
-
Capillary Temperature: 170°C
-
Heater Temperature: 300°C
Signaling and Degradation Pathways
While this compound itself is not typically studied for its biological activity, it is instrumental in studying the environmental fate and metabolism of Isoproturon. Isoproturon acts by inhibiting photosynthesis at photosystem II. Its degradation in the environment can occur through various pathways, including microbial degradation and photodegradation.
The following diagram illustrates a simplified workflow for the analysis of Isoproturon using an internal standard like this compound.
References
An In-depth Technical Guide to the Application of Isoproturon-d3 in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary application of Isoproturon-d3 in a research context, focusing on its role as an internal standard in the quantitative analysis of the herbicide Isoproturon. Isoproturon is a phenylurea herbicide used to control annual grasses and broad-leaved weeds in cereal crops.[1] Due to its potential for environmental contamination and concerns about its toxicological profile, sensitive and accurate methods for its detection and quantification in various matrices are essential.[1][2] this compound, a deuterated analog of Isoproturon, serves as an ideal internal standard for these analytical methods, particularly those employing mass spectrometry.
Core Application: Internal Standard in Quantitative Analysis
Isotopically labeled compounds, such as this compound, are the gold standard for internal standards in mass spectrometry-based quantification.[3] The underlying principle is that the deuterated standard exhibits nearly identical chemical and physical properties to the native analyte (Isoproturon). This includes its extraction efficiency, chromatographic retention time, and ionization behavior in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z) due to the presence of deuterium atoms.
By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte during sample preparation, extraction, and analysis can be accurately corrected. The ratio of the signal from the native Isoproturon to the signal from the this compound is used for quantification, which significantly improves the accuracy, precision, and reproducibility of the results.[3]
Experimental Protocols
The following sections detail a generalized experimental protocol for the quantification of Isoproturon in environmental samples using this compound as an internal standard, based on common analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Standards and Reagents
-
Stock Solutions: Prepare individual stock solutions of Isoproturon and this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or acetonitrile. These are commercially available as certified reference materials.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Isoproturon stock solution to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) that will be added to all samples, calibrators, and quality controls.
-
Reagents for Extraction: Solvents such as acetonitrile, methanol, and water (HPLC-grade), and salts for QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction like magnesium sulfate and sodium chloride may be required.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix (e.g., water, soil, food). A common and effective method for pesticide residue analysis is the QuEChERS approach.
-
Sample Homogenization: Homogenize the sample (e.g., 10 g of soil or 10 mL of water).
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to the homogenized sample.
-
Extraction:
-
Add extraction solvent (e.g., acetonitrile) to the sample.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Vortex or shake vigorously for a set period (e.g., 1 minute).
-
Centrifuge to separate the organic layer from the aqueous/solid matrix.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (organic layer).
-
Add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA - primary secondary amine to remove fatty acids, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).
-
Vortex and centrifuge.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a new vial.
-
The extract may be concentrated by evaporating the solvent under a gentle stream of nitrogen and reconstituting it in a suitable mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize typical quantitative data and parameters associated with the analysis of Isoproturon.
Table 1: Typical LC-MS/MS Parameters for Isoproturon and this compound
| Parameter | Isoproturon | This compound |
| Precursor Ion (m/z) | 207.1 | 210.1 |
| Product Ion 1 (m/z) (Quantifier) | 165.1 | 168.1 |
| Product Ion 2 (m/z) (Qualifier) | 72.1 | 75.1 |
| Collision Energy (eV) | 20 | 20 |
| Retention Time (min) | ~ 4.5 | ~ 4.5 |
Note: The exact m/z values and collision energies may vary depending on the instrument and source conditions.
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linear Range | 0.5 - 100 µg/L | |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | |
| Limit of Quantification (LOQ) | 0.03 - 1.0 µg/L | |
| Recovery | 85 - 110% | |
| Relative Standard Deviation (RSD) | < 15% |
Visualizations
Logical Workflow for Quantitative Analysis using an Internal Standard
Caption: Quantitative analysis workflow using an internal standard.
Signaling Pathway of Isoproturon's Herbicidal Action (Conceptual)
Caption: Isoproturon inhibits photosynthesis leading to weed death.
References
An In-depth Technical Guide to the Safety and Handling of Isoproturon-d3
This technical guide provides a comprehensive overview of the safety data and handling precautions for Isoproturon-d3, a deuterated analog of the phenylurea herbicide Isoproturon.[][2] This document is intended for researchers, scientists, and professionals in drug development who may handle this compound.
Chemical and Physical Properties
This compound shares similar physical and chemical characteristics with its non-labeled counterpart, Isoproturon.[3] It is a solid, white to off-white substance with a melting point of approximately 158°C.[3] Its solubility in water is low, but it is soluble in various organic solvents.[3]
| Property | Value | Source |
| Chemical Formula | C12H15D3N2O | |
| Molecular Weight | 209.3 g/mol | |
| Physical Status | Solid | |
| Appearance | White to off-white crystals | |
| Melting Point | 158 °C (316 °F) | |
| Water Solubility | 65 mg/L | |
| Log Partition Coefficient (octanol/water) | log Pow: 2.87 |
Toxicological Data
Toxicological data for this compound is often extrapolated from studies on Isoproturon. It is classified as harmful if swallowed or inhaled. The acute toxicity values for Isoproturon are summarized below.
| Endpoint | Species | Route | Value | Source |
| LD50 | Rat | Oral | 1,826 mg/kg | |
| LD50 | Rat | Dermal | > 2,000 mg/kg | |
| LC50 | Rat | Inhalation | > 670 mg/m3 (4 h) | |
| LD50 | Mice | Oral | 3,350 mg/kg |
Note on Experimental Protocols: The provided safety data sheets do not detail the specific experimental protocols used to determine these toxicological endpoints. However, such studies generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity (LD50) is typically determined using OECD Test Guideline 420, 423, or 425, which involve administering the substance to fasted animals and observing them for a set period for signs of toxicity and mortality. Dermal toxicity studies often follow OECD Guideline 402, and inhalation toxicity studies follow OECD Guideline 403.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (blood) through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
The GHS label elements include the following:
-
Pictograms:
-
Health hazard (GHS08)
-
Exclamation mark (GHS07)
-
Environment (GHS09)
-
-
Signal Word: Warning
Handling Precautions and Personal Protective Equipment
Safe handling of this compound is crucial to minimize exposure and associated risks. The following precautions should be strictly followed.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection:
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing.
-
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Visualizations
Experimental and Handling Workflows
The following diagrams illustrate key workflows for handling and assessing the safety of chemical compounds like this compound.
Caption: GHS Hazard and Precautionary Statement Relationships.
Caption: Safe Chemical Handling Workflow.
References
Commercial Suppliers and Technical Guide for Isoproturon-d3 Standard
For researchers, scientists, and professionals in drug development requiring high-purity Isoproturon-d3 as an analytical standard, several commercial suppliers offer this stable isotope-labeled compound. This guide provides a comprehensive overview of available products, their specifications, and technical details regarding its application, particularly as an internal standard in analytical methodologies.
Commercial Availability of this compound
This compound (CAS Number: 352438-80-3), a deuterated analog of the herbicide Isoproturon, is a critical tool for accurate quantification in complex matrices. Below is a summary of offerings from various suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Storage |
| LGC Standards | CDN-D-5151 | 99 atom % D, min 98% Chemical Purity[1] | 10 mg, 50 mg | Room Temperature |
| TRC-I874502 | Not specified | 1 mg, 10 mg | Not specified | |
| Pharmaffiliates | PA STI 054270 | Not specified | Not specified | 2-8°C Refrigerator[2] |
| BOC Sciences | Not specified | 99% atom D | Inquire (mg, g, kg) | -20°C |
| Veeprho | Not specified | Not specified | Inquire | Not specified |
| Santa Cruz Biotechnology | Not specified | Not specified | Inquire | Not specified |
| ChemicalBook | Multiple listings | 90-98% | 1 mg, 10 mg, 5 g, 25 g, 100 g | Not specified[3] |
Core Application: Internal Standard in Analytical Chemistry
This compound is primarily utilized as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of Isoproturon in various environmental and biological samples. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Isoproturon using this compound by LC-MS/MS
The following is a generalized protocol for the analysis of Isoproturon in soil or water samples using this compound as an internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.
Preparation of Standards and Reagents
-
Isoproturon Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Isoproturon reference standard in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Isoproturon stock solution with an appropriate solvent (e.g., methanol or acetonitrile). Fortify each calibration standard with the this compound IS at a constant concentration (e.g., 50 ng/mL).
-
Reagents: Acetonitrile (ACN), water (LC-MS grade), methanol (MeOH), formic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and primary secondary amine (PSA) sorbent.
Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of a homogenized soil or 10 mL of a water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For soil samples, add an appropriate amount of water to ensure hydration.
-
Add the this compound internal standard solution to achieve a final concentration similar to the expected analyte concentration.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.[4]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄.
-
Vortex for 30 seconds and centrifuge at a high speed for 5 minutes.[5]
-
-
Final Extract Preparation:
-
Transfer the cleaned extract to a new vial.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Isoproturon: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the transition from its corresponding precursor ion (m/z+3) to its product ion.
-
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Isoproturon to the peak area of this compound against the concentration of the Isoproturon standards.
-
Quantify the amount of Isoproturon in the samples using the calibration curve.
Mode of Action and Signaling Pathways
Isoproturon is a phenylurea herbicide that acts by inhibiting photosynthesis in target plants. Its primary molecular target is the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.
Inhibition of Photosystem II Electron Transport
Caption: Isoproturon inhibits electron transport in Photosystem II by binding to the D1 protein.
The binding of Isoproturon to the D1 protein blocks the binding of plastoquinone (PQ) at the QB site. This interruption of the electron flow from QA to QB halts the photosynthetic electron transport chain, leading to a cascade of downstream effects.
Oxidative Stress and Cellular Damage
The blockage of electron transport leads to the accumulation of highly energetic molecules and the formation of reactive oxygen species (ROS), such as singlet oxygen and hydrogen peroxide. This induces a state of severe oxidative stress within the plant cells.
Caption: Consequence of Photosystem II inhibition leading to oxidative stress and cell death.
The overproduction of ROS overwhelms the plant's antioxidant defense systems, leading to lipid peroxidation, damage to proteins (including the rapid turnover of the D1 protein itself), and ultimately, membrane dysfunction and cell death. This cascade of events manifests as the herbicidal symptoms observed in susceptible plants.
References
An In-depth Technical Guide to the Degradation Pathways of Isoproturon and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the phenylurea herbicide Isoproturon and its deuterated analogs. It is designed to offer researchers, environmental scientists, and professionals in drug development a detailed understanding of the metabolic fate of this compound, the influence of isotopic labeling on its degradation, and the experimental methodologies used to study these processes.
Introduction
Isoproturon, N-(4-isopropylphenyl)-N',N'-dimethylurea, is a selective, systemic herbicide widely used for the control of annual grasses and broad-leaved weeds in cereal crops. Its environmental fate is of significant interest due to its potential to contaminate soil and water resources. The degradation of Isoproturon is a complex process involving both biotic and abiotic mechanisms, primarily occurring in soil and aquatic environments. Understanding these pathways is crucial for assessing its environmental persistence and potential for bioaccumulation.
The use of isotopically labeled compounds, such as deuterated Isoproturon, is a powerful tool in metabolic and environmental fate studies. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can influence the rate of metabolic reactions through the kinetic isotope effect (KIE). This guide will delve into the primary degradation pathways of Isoproturon and explore how deuteration at specific molecular positions is likely to alter its metabolic fate.
Degradation Pathways of Isoproturon
The environmental degradation of Isoproturon proceeds through several key transformation reactions, which can be broadly categorized into biotic and abiotic pathways. The primary routes of transformation are N-demethylation of the urea side chain and hydroxylation of the isopropyl group attached to the phenyl ring.
Biotic Degradation
Microbial activity is the predominant driver of Isoproturon degradation in soil. A diverse range of soil microorganisms, including bacteria and fungi, are capable of metabolizing this herbicide.
-
N-Demethylation: This is a major degradation pathway initiated by various soil bacteria, such as Sphingomonas sp.[1]. The process involves the sequential removal of the two methyl groups from the terminal nitrogen atom of the urea side chain. The first demethylation step yields the primary metabolite, monodemethyl-isoproturon (MDIPU), which is often the most abundant metabolite found in soil. Subsequent demethylation leads to the formation of didemethyl-isoproturon (DDIPU). Studies have shown that the initial N-demethylation can be a rate-limiting step in the complete mineralization of Isoproturon.
-
Hydroxylation of the Isopropyl Group: Fungi, in particular, have been identified as key organisms responsible for hydroxylating the isopropyl side chain of Isoproturon[1]. This reaction can occur at either the primary or tertiary carbon of the isopropyl group, leading to the formation of hydroxylated metabolites. These hydroxylated products can then undergo further degradation, including N-demethylation.
-
Hydrolysis: Some bacteria, such as Arthrobacter globiformis, can hydrolyze the urea bond of Isoproturon, leading to the formation of 4-isopropylaniline.
The interplay of these pathways can lead to a variety of degradation products, as illustrated in the pathway diagram below.
Abiotic Degradation
While microbial degradation is dominant, abiotic processes can also contribute to the transformation of Isoproturon in the environment.
-
Photodegradation: Isoproturon is relatively stable to photolysis in its pure form. However, in the presence of photosensitizers in water, it can undergo photodegradation, leading to the formation of various by-products through hydroxylation and other reactions.
-
Hydrolysis: Abiotic hydrolysis of Isoproturon is generally a slow process under neutral pH conditions but can be accelerated at very high or low pH and elevated temperatures. The hydrolysis reaction involves two consecutive steps: the formation of a zwitterion followed by the elimination of dimethylamine[2][3].
Degradation of Deuterated Isoproturon and the Kinetic Isotope Effect
The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions in which a C-H bond is cleaved in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a valuable tool for elucidating reaction mechanisms and for designing more metabolically stable molecules in drug development[4].
The C-D bond is stronger than the C-H bond, requiring more energy to break. Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage.
For Isoproturon, the two primary biotic degradation pathways, N-demethylation and isopropyl hydroxylation, are expected to be affected differently by deuteration:
-
N-Demethylation: This reaction involves the enzymatic cleavage of a C-H bond on one of the N-methyl groups. However, studies using compound-specific isotope analysis (CSIA) have shown no significant carbon or nitrogen isotope fractionation during the N-demethylation of Isoproturon by Sphingomonas sp. SRS2. This suggests that the C-H bond cleavage is not the rate-limiting step of this enzymatic reaction. Therefore, deuteration of the N-methyl groups is not expected to significantly slow down the rate of N-demethylation.
-
Isopropyl Hydroxylation: In contrast, the hydroxylation of the isopropyl group by fungi has been shown to be associated with significant carbon and hydrogen isotope fractionation. This indicates that the cleavage of a C-H bond on the isopropyl group is a rate-limiting step in this pathway. Therefore, deuteration of the isopropyl group is expected to result in a significant kinetic isotope effect, leading to a slower rate of hydroxylation.
This differential effect of deuteration on the two main degradation pathways could lead to a "metabolic switching" phenomenon. For an Isoproturon analog deuterated at the isopropyl group, the N-demethylation pathway would likely become more dominant, potentially leading to a different metabolite profile and overall persistence in the environment compared to the non-deuterated parent compound.
Quantitative Data on Isoproturon Degradation
The degradation rate of Isoproturon is typically quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This value can vary significantly depending on environmental factors such as soil type, temperature, moisture, and microbial activity.
| Matrix | Condition | Half-life (DT50) | Reference(s) |
| Soil | Field and laboratory | ~19 days (extractable parent) | |
| Soil | Field | 48 days (extractable residues) | |
| Soil | Controlled laboratory | 22 days (extractable residues) | |
| Soil | General expectation | 6 - 28 days | |
| Water | --- | 40 days | |
| Water Sediments | --- | 149 days |
The formation of metabolites also follows specific kinetics. For example, in one study, the maximum amount of monodemethyl-isoproturon (MDIPU) was observed after 7 days in uncompacted soil, reaching approximately 5.1% of the initially applied Isoproturon.
| Metabolite | Soil Condition | Time to Max. Conc. | Max. Conc. (% of initial Isoproturon) | Reference |
| Monodemethyl-isoproturon (MDIPU) | Not compacted | 7 days | 5.1 ± 0.8% | |
| Monodemethyl-isoproturon (MDIPU) | Moderately compacted | 63 days (end of incubation) | 5.0 ± 0.3% | |
| Monodemethyl-isoproturon (MDIPU) | Highly compacted | 14 days | 3.8 ± 0.6% | |
| Unidentified Polar Metabolites | Not compacted | 28 days | 10.5 ± 4.1% |
Experimental Protocols
The study of Isoproturon degradation involves a combination of microcosm experiments and advanced analytical techniques.
Soil Microcosm Degradation Study
This protocol provides a general framework for assessing the degradation of Isoproturon in soil under controlled laboratory conditions.
-
Soil Preparation: Collect fresh soil from the desired location. Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Spiking: Prepare a stock solution of Isoproturon (and/or its deuterated analog) in a suitable solvent like methanol. Apply the solution to the soil to achieve the desired concentration. For fate studies, ¹⁴C-labeled Isoproturon is often used.
-
Incubation: Place the treated soil samples in incubation vessels (e.g., glass jars). Adjust the moisture content to a specific level (e.g., 40-60% of water holding capacity) and incubate at a constant temperature (e.g., 20°C) in the dark. To trap evolved ¹⁴CO₂, vessels can be equipped with alkali traps (e.g., NaOH solution).
-
Sampling: At predetermined time intervals, sacrifice replicate samples for analysis.
-
Extraction: Extract Isoproturon and its metabolites from the soil using an appropriate solvent system, such as acetonitrile/water or methanol/water, often with sonication or shaking.
-
Analysis: Analyze the extracts using HPLC-UV or, for higher sensitivity and specificity, LC-MS/MS.
Analytical Method: HPLC-MS/MS for Isoproturon and Metabolites
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and selective quantification of Isoproturon and its degradation products.
-
Sample Preparation:
-
Extraction: Extract soil or water samples with a suitable solvent mixture (e.g., methanol:water, 1:1, v/v).
-
Clean-up (optional but recommended for complex matrices): Use Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components. Condition the cartridge with methanol and then water. Load the sample extract, wash with a methanol:water mixture, and elute the analytes with pure methanol.
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 25 cm × 4 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (often with a modifier like formic acid or ammonium formate) is typically used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Isoproturon and each metabolite. For Isoproturon (precursor ion m/z 207), characteristic product ions are m/z 165 and 72.
-
Conclusion
The degradation of Isoproturon is a multifaceted process dominated by microbial N-demethylation and hydroxylation. The study of its deuterated analogs, guided by the principles of the kinetic isotope effect, offers profound insights into these degradation mechanisms. The lack of a significant KIE for N-demethylation contrasts with the expected KIE for isopropyl hydroxylation. This suggests that deuteration at the isopropyl position would likely slow the overall degradation of Isoproturon and shift the metabolic flux towards the N-demethylation pathway. This has important implications for the environmental persistence and metabolite profile of such analogs. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these phenomena and contribute to a deeper understanding of the environmental fate of Isoproturon and related compounds.
References
- 1. C, N, and H isotope fractionation of the herbicide isoproturon reflects different microbial transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rate-dependent carbon and nitrogen kinetic isotope fractionation in hydrolysis of isoproturon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Environmental Fate and Metabolites of Isoproturon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoproturon, a phenylurea herbicide, has been extensively used for the control of annual grasses and broad-leaved weeds in cereal crops. Understanding its environmental fate—how it behaves and transforms in the environment—and identifying its metabolites are crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation pathways, persistence, and metabolic products of Isoproturon in various environmental compartments. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Visual diagrams of degradation pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.
Environmental Fate of Isoproturon
The environmental persistence and mobility of Isoproturon are governed by a combination of biotic and abiotic degradation processes, as well as its sorption characteristics in soil.
Degradation in Soil
The degradation of Isoproturon in soil is primarily a biological process driven by microorganisms, although abiotic factors can also contribute. The rate of degradation is influenced by soil type, organic matter content, pH, temperature, and moisture content.
Table 1: Half-life of Isoproturon in Soil under Various Conditions
| Soil Type | Temperature (°C) | Soil Water Potential (kPa) / Moisture Content | Half-life (DT50) (days) | Reference |
| Sandy Clay Loam | 15 | -33 kPa | 6.5 - 30 | [1] |
| Not Specified | 20 | Not Specified | ~40 | [2] |
| Tropical Climate | Field Conditions | Not Specified | 15 | [3] |
| Temperate Climate | Field Conditions | Not Specified | 40 | [3] |
| Surface Soil | 22 | 90% eWHC | Varies (factor of 15 increase at 50% eWHC) | [4] |
| Surface Soil | 10 | 90% eWHC | Varies (factor of 10 increase at 50% eWHC) | |
| Subsurface Soil | Not Specified | Not Specified | > 100 |
*eWHC: estimated Water Holding Capacity
Degradation in Water
In aquatic environments, Isoproturon can undergo hydrolysis and photolysis, in addition to microbial degradation. It is considered to be relatively persistent in water.
Table 2: Half-life of Isoproturon in Water
| Condition | pH | Half-life (days) | Reference |
| Hydrolysis | 5 | 1210 | |
| Hydrolysis | 7 | 1560 | |
| Hydrolysis | 9 | 540 | |
| General Aquatic | Not Specified | ~30 | |
| Aqueous Photolysis | 7 | 48 |
Sorption and Leaching
Isoproturon exhibits moderate mobility in soil, with its sorption being influenced by the soil's organic matter and clay content. This mobility poses a potential risk of groundwater contamination through leaching.
Metabolites of Isoproturon
The degradation of Isoproturon in the environment leads to the formation of several metabolites through processes like N-demethylation, hydroxylation of the isopropyl group, and hydrolysis of the urea bond.
Table 3: Major Metabolites of Isoproturon
| Metabolite Name | Chemical Name | Abbreviation |
| Monodesmethyl-isoproturon | 1-(4-isopropylphenyl)-3-methylurea | MDIPU |
| Didesmethyl-isoproturon | 1-(4-isopropylphenyl)urea | DDIPU |
| 4-isopropylaniline | 4-(propan-2-yl)aniline | 4-IA |
| 2-hydroxy-isoproturon | N-(4-(2-hydroxyisopropyl)-phenyl)-N',N'-dimethylurea | 2-OH-IPU |
| 2-hydroxy-monodesmethyl-isoproturon | N-(4-(2-hydroxyisopropyl)-phenyl)-N'-methylurea | 2-OH-MDIPU |
Degradation Pathways
The degradation of Isoproturon proceeds through several interconnected pathways, which are predominantly initiated by microbial activity. The primary pathways involve sequential demethylation of the urea side chain and hydroxylation of the isopropyl group.
Caption: Primary degradation pathways of Isoproturon in the environment.
Experimental Protocols
Soil Incubation Study for Degradation Analysis
A common method to assess the degradation of Isoproturon in soil involves laboratory incubation studies.
-
Soil Collection and Preparation: Soil samples are collected from the field, typically from the top 0-15 cm layer. They are then sieved (e.g., through a 2 mm mesh) to remove stones and large debris and homogenized.
-
Spiking: A stock solution of Isoproturon (often 14C-labeled for tracking) in a suitable solvent (e.g., acetone) is prepared. A known amount of this solution is added to the soil to achieve the desired concentration. The solvent is allowed to evaporate.
-
Incubation: The treated soil is placed in incubation vessels (e.g., flasks or microcosms) and maintained under controlled conditions of temperature and moisture. For instance, a study might use a constant temperature of 20°C and a soil moisture content of 60% of its water holding capacity.
-
Sampling and Extraction: At regular intervals, soil subsamples are taken. Isoproturon and its metabolites are extracted using an organic solvent such as acetonitrile or methanol, often with shaking or sonication.
-
Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its metabolites.
Caption: Workflow for a typical soil incubation experiment.
Analytical Method: HPLC-MS/MS for Isoproturon and Metabolite Quantification
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and selective determination of Isoproturon and its metabolites in environmental samples.
-
Sample Preparation (QuEChERS Method): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is often employed for sample extraction and cleanup.
-
A homogenized sample (e.g., 10 g of soil) is weighed into a centrifuge tube.
-
Water and an extraction solvent (e.g., acetonitrile) are added.
-
Extraction salts (e.g., magnesium sulfate, sodium chloride) are added, and the tube is shaken vigorously.
-
The mixture is centrifuged to separate the layers.
-
An aliquot of the supernatant (acetonitrile layer) is taken for cleanup.
-
Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to the extract to remove interfering matrix components.
-
The mixture is vortexed and centrifuged.
-
The final extract is filtered before injection into the HPLC-MS/MS system.
-
-
HPLC Conditions:
-
Column: A reverse-phase column, such as a C18 column (e.g., Lichrospher C18, 25 cm × 4 mm, 5 µm), is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with an additive like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally applied.
-
Injection Volume: Typically 10-20 µL.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is frequently used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for Isoproturon and each metabolite are monitored.
-
Conclusion
The environmental fate of Isoproturon is a complex interplay of microbial and abiotic processes, leading to its degradation into a series of metabolites. While microbial degradation is the primary route of dissipation in soil, the persistence of Isoproturon in aquatic systems and its potential for leaching highlight the importance of understanding its environmental behavior. This technical guide provides a consolidated resource for researchers and professionals, summarizing the current knowledge on the environmental fate and metabolism of Isoproturon, and detailing the experimental approaches used for its study. Continued research is essential to further elucidate the degradation pathways and to develop strategies for mitigating the environmental risks associated with its use.
References
Solubility Profile of Isoproturon-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Isoproturon-d3 in various organic solvents. The information contained herein is intended to support research, analytical method development, and formulation studies involving this isotopically labeled herbicide.
Core Data Presentation
While specific quantitative solubility data for this compound is not extensively published, its solubility is expected to be nearly identical to that of its non-deuterated counterpart, Isoproturon. The introduction of deuterium atoms is a minor structural modification that does not significantly impact the physicochemical properties governing solubility. The following table summarizes the known solubility of Isoproturon in a range of organic solvents. This data serves as a reliable proxy for the solubility of this compound.
| Organic Solvent | Solubility (g/L) at 20°C |
| Methanol | 75[1][2][3] |
| Dichloromethane | 63[1][3] |
| Acetone | 38 |
| Benzene | 5 |
| Xylene | 4 |
| n-Hexane | 0.2 |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Note: The data presented is for Isoproturon and is considered a strong surrogate for this compound.
Experimental Protocol for Solubility Determination
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. This method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC), provides accurate and reproducible results.
Methodology
-
Preparation of a Saturated Solution:
-
An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a glass vial or flask).
-
The mixture is agitated (e.g., using an orbital shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
-
Phase Separation:
-
Once equilibrium is reached, the undissolved solid is separated from the saturated solution.
-
This is typically achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, particle-free saturated solution.
-
-
Quantification of Solute:
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, most commonly HPLC with UV detection.
-
A calibration curve is constructed using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
The determined concentration represents the solubility of this compound in the specific solvent at the given temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Methodological & Application
Application Notes: Isoproturon-d3 as an Internal Standard for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoproturon is a widely used phenylurea herbicide for the control of annual grasses and broad-leaved weeds in cereal crops.[1][2][3] Monitoring its presence in environmental and biological matrices is crucial for assessing environmental impact and ensuring food safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the sensitive and selective quantification of pesticide residues. The use of a stable isotope-labeled internal standard, such as Isoproturon-d3, is essential for achieving high accuracy and precision in quantitative LC-MS/MS analysis.[4][5] This internal standard effectively compensates for variations during sample preparation and potential matrix effects during ionization, which can significantly impact the analytical results.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of Isoproturon in various matrices using LC-MS/MS.
Analyte and Internal Standard Properties
A summary of the key physicochemical properties of Isoproturon and its deuterated internal standard, this compound, is presented below.
| Property | Isoproturon | This compound |
| Chemical Name | N,N-dimethyl-N'-[4-(1-methylethyl)phenyl]urea | 1-methyl-3-(4-propan-2-ylphenyl)-1-(trideuteriomethyl)urea |
| Molecular Formula | C₁₂H₁₈N₂O | C₁₂H₁₅D₃N₂O |
| Molecular Weight | 206.28 g/mol | 209.3 g/mol |
| CAS Number | 34123-59-6 | 352438-80-3 |
Experimental Protocols
Preparation of Stock and Working Solutions
a. Isoproturon and this compound Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Isoproturon and this compound analytical standards.
-
Dissolve each standard in 10 mL of methanol in separate 10 mL volumetric flasks.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solutions at -20°C in amber glass vials.
b. Intermediate and Working Standard Solutions:
-
Prepare a series of working standard solutions of Isoproturon by serial dilution of the stock solution with a suitable solvent (e.g., methanol or acetonitrile). The concentration range should cover the expected concentration of the analyte in the samples.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the this compound stock solution.
Sample Preparation (General Guideline for Water Samples using SPE)
This protocol provides a general guideline for the extraction of Isoproturon from water samples. The procedure may need to be optimized for different matrices.
a. Sample Collection and Fortification:
-
Collect water samples in clean glass bottles.
-
To a 100 mL aliquot of the water sample, add a known volume of the this compound working internal standard solution to achieve a final concentration of, for example, 50 ng/L.
b. Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 5 mL of acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Instrument dependent, optimize for best signal |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
c. MRM Transitions:
The following table lists the recommended MRM transitions for Isoproturon and the predicted transitions for this compound. The transitions for this compound are based on a +3 Da mass shift for the precursor ion. The fragment ions are assumed to be the same as the unlabeled compound, which is a common starting point for method development with deuterated standards. Optimization of collision energies is crucial for achieving the best sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| Isoproturon (Quantifier) | 207.2 | 72.1 | 20 |
| Isoproturon (Qualifier) | 207.2 | 165.2 | 15 |
| This compound (Internal Standard) | 210.2 | 72.1 | 20 |
| This compound (Internal Standard - Qualifier) | 210.2 | 168.2 | 15 |
Note: The MRM transitions for Isoproturon are based on published data. The transitions for this compound are predicted and should be confirmed and optimized experimentally.
Data Analysis and Quantification
The quantification of Isoproturon is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Isoproturon in the samples is then determined from the calibration curve.
Experimental Workflows
The following diagrams illustrate the key experimental workflows.
References
Application Note: Quantitative Analysis of Isoproturon in Soil using Isoproturon-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoproturon is a selective, systemic phenylurea herbicide used for the pre- and post-emergence control of annual grasses and broad-leaved weeds in various cereal crops.[1] Its potential for mobility in soil and subsequent contamination of ground and surface water necessitates sensitive and accurate monitoring methods.[2] This application note describes a robust and reliable method for the quantitative analysis of Isoproturon in soil samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to compensate for matrix effects and variations in extraction efficiency, a deuterated internal standard, Isoproturon-d3, is employed.
Principle of the Method
The method is based on the extraction of Isoproturon and the internal standard this compound from soil samples using an organic solvent, followed by a cleanup step using solid-phase extraction (SPE). The purified extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The quantification of Isoproturon is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds. The use of a stable isotope-labeled internal standard is crucial for correcting potential sample losses during preparation and for mitigating matrix-induced signal suppression or enhancement during LC-MS/MS analysis.
Materials and Reagents
-
Standards: Isoproturon (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Salts and Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL) or equivalent
-
Soil Samples: Collected and stored at -20°C until analysis
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Isoproturon and this compound into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol.
-
Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate solution by diluting the stock solutions with methanol.
-
Working Standard Solutions for Calibration Curve: Prepare a series of working standard solutions by serial dilution of the intermediate standard solution with a mixture of methanol and water (e.g., 50:50, v/v) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL for Isoproturon. Each working standard must contain a constant concentration of this compound (e.g., 10 ng/mL).
Sample Preparation (Extraction and Cleanup)
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][4][5]
-
Soil Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: As recommended by the instrument manufacturer (e.g., 500°C)
-
IonSpray Voltage: As recommended by the instrument manufacturer (e.g., 5500 V)
-
Data Presentation
The following tables summarize the key quantitative data for the LC-MS/MS analysis of Isoproturon and its deuterated internal standard.
Table 1: LC-MS/MS Parameters for Isoproturon and this compound
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Isoproturon | ~ 6.5 | 207.1 | 165.1 | 72.1 | 25 |
| This compound | ~ 6.5 | 210.1 | 168.1 | 72.1 | 25 |
Note: The MS/MS transitions for Isoproturon are based on published data. The transitions for this compound are predicted based on the known fragmentation pattern of Isoproturon, assuming the three deuterium atoms are on one of the N-methyl groups, which is a common labeling position. The collision energy should be optimized for the specific instrument used.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Recovery (at 1, 10, and 50 µg/kg) | 85 - 110% |
| Precision (RSD%) | < 15% |
Workflow Visualization
The following diagram illustrates the experimental workflow for the quantitative analysis of Isoproturon in soil.
Caption: Experimental workflow for Isoproturon analysis in soil.
References
Application Note & Protocol: Quantitative Analysis of Isoproturon in Water Samples using Isoproturon-d3 Internal Standard by LC-MS/MS
Introduction
Isoproturon is a selective, systemic phenylurea herbicide used to control annual grasses and broad-leaved weeds in various crops.[1] Its potential to contaminate surface and groundwater raises environmental and health concerns, necessitating sensitive and reliable analytical methods for its detection in water sources.[1][2][3] This application note details a robust and validated method for the determination of isoproturon in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Isoproturon-d3. The use of an internal standard like Isoproturon-d6 is crucial for overcoming matrix effects and ensuring high accuracy and precision in quantification.[4]
This method involves solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using LC-MS/MS. The protocol is intended for researchers, environmental scientists, and analytical chemists involved in pesticide residue analysis.
Quantitative Data Summary
The performance of analytical methods for isoproturon detection can vary based on the specific instrumentation and matrix. The following tables summarize typical performance data gathered from various validated methods.
Table 1: Method Detection and Quantification Limits
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Isoproturon | HPLC-DAD (online SPE) | 0.5 µg/L | 1.0 µg/L | |
| Isoproturon | HPLC | ~0.1 µg/L | - | |
| Isoproturon | HPLC-MS/MS | 0.01 mg/kg (poppy seeds) | 0.03 mg/kg (poppy seeds) | |
| Various Pesticides | LC-MS/MS | 0.5 - 10.6 ng/L | 1.1 - 21.1 ng/L |
Table 2: Recovery and Precision Data
| Analyte | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Isoproturon | 50 µg/L | - | 0.16 (Area) | |
| Isoproturon | 1.0 µg/L | 99.24 | - | |
| Isoproturon | 10.0 µg/L | 100.26 | - | |
| Isoproturon | 50.0 µg/L | 99.98 | - | |
| Isoproturon | 0.04 mg/kg & 0.4 mg/kg | 84% & 85% | 7% & 5% |
Experimental Protocols
Preparation of Standards and Reagents
-
Reagents :
-
Methanol (HPLC or pesticide residue grade)
-
Acetonitrile (HPLC or pesticide residue grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (e.g., Milli-Q)
-
Isoproturon certified standard
-
This compound (or Isoproturon-d6) certified internal standard
-
-
Stock Solutions (1 mg/mL) :
-
Accurately weigh approximately 10 mg of Isoproturon and this compound standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and bring to volume. Store at -20°C.
-
-
Intermediate and Working Standard Solutions :
-
Prepare an intermediate stock solution of Isoproturon and this compound at 10 µg/mL by diluting the primary stock solutions with methanol.
-
Create a series of working calibration standards by appropriate dilutions of the intermediate stock solution in methanol or a suitable solvent mixture to cover the desired concentration range (e.g., 0.1 to 50 ng/mL).
-
Prepare a working internal standard (IS) solution (e.g., 100 ng/mL) of this compound for spiking samples.
-
Sample Collection and Preparation
-
Sample Collection : Collect water samples in pre-cleaned amber glass bottles.
-
Storage : Store samples at 4°C and analyze as soon as possible. If storage is required for an extended period, freeze at -20°C.
-
Filtration : If the water sample contains particulate matter, filter it through a 0.45 µm glass fiber filter.
-
Spiking :
-
Take a defined volume of the water sample (e.g., 500 mL).
-
Spike the sample with a known amount of the this compound internal standard solution to achieve a final concentration of, for example, 100 ng/L.
-
For quality control, spike blank water samples with known concentrations of Isoproturon to prepare matrix-matched calibration standards and to determine recovery.
-
Solid-Phase Extraction (SPE)
This protocol is based on the use of Oasis HLB cartridges, which are suitable for polar pesticides like isoproturon.
-
Cartridge Conditioning :
-
Condition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.
-
-
Sample Loading :
-
Load the pre-spiked 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing :
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
-
-
Drying :
-
Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum for at least 2 hours to remove residual water.
-
-
Elution :
-
Elute the retained analytes from the cartridge with 2 x 4 mL of methanol into a collection tube.
-
-
Concentration :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).
-
Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions (Example) :
-
Column : C18 reversed-phase column (e.g., Agilent ZORBAX RRHD SB-C18, or equivalent).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in methanol.
-
Gradient : A typical gradient could start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Injection Volume : 5 - 20 µL.
-
Column Temperature : 40°C.
-
-
MS/MS Conditions (Example) :
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ions for both Isoproturon and this compound by infusing standard solutions into the mass spectrometer. Example transitions are provided below.
-
Table 3: Example MRM Transitions for Isoproturon and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Isoproturon | 207.1 | 165.1 | 72.1 | Optimized |
| This compound | 210.1 | 168.1 | 72.1 | Optimized |
Note: The exact m/z values and collision energies must be optimized on the specific instrument being used.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Isoproturon analysis in water.
References
Application Note: Quantitative Analysis of Isoproturon in Environmental Samples using Isoproturon-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive analytical method for the quantification of the herbicide Isoproturon in environmental matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Isoproturon-d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method performance data.
Introduction
Isoproturon is a phenylurea herbicide widely used for the control of annual grasses and broad-leaved weeds in cereal crops.[1][2] Its potential for environmental contamination of soil and water bodies necessitates sensitive and reliable analytical methods for monitoring its presence at trace levels.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex matrices by compensating for analyte losses during sample preparation and variations in instrument response. Isoproturon-D6 has been effectively used as a surrogate standard to mitigate matrix effects during quantification.[4] This document provides a detailed protocol for the analysis of Isoproturon using this compound.
Experimental Protocols
Materials and Reagents
-
Isoproturon (purity ≥99.0%)
-
This compound (isotopic purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Isoproturon and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent mixture (e.g., methanol:water, 50:50 v/v).
-
-
Internal Standard (IS) Working Solution (e.g., 1 µg/mL):
-
Dilute the this compound primary stock solution with methanol to achieve the desired concentration.
-
-
Calibration Standards:
-
Prepare a set of calibration standards by spiking appropriate aliquots of the Isoproturon working standard solutions into blank matrix extract.
-
Add a constant amount of the this compound internal standard working solution to each calibration standard.
-
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is generalized for water samples. For solid samples like soil, an initial extraction step (e.g., with methanol-water mixture) is required before loading onto the SPE cartridge.
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for approximately 10 minutes.
-
Elution: Elute the analytes with 5 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 95% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Isoproturon: [To be determined based on instrument tuning] |
| This compound: [To be determined based on instrument tuning] | |
| Product Ions (m/z) | [To be determined based on instrument tuning for quantification and qualification] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Method Performance Characteristics
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 50 µg/L | |
| Correlation Coefficient (r²) | >0.999 | |
| Limit of Detection (LOD) | 0.01 mg/kg - 0.5 µg/L | |
| Limit of Quantification (LOQ) | 1.0 µg/L | |
| Recovery | 84% - 99.2% | |
| Repeatability (RSD) | <7% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Isoproturon Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of Isoproturon, utilizing a deuterated internal standard to ensure accuracy and mitigate matrix effects. The methodologies described herein are essential for robust and reliable quantification of Isoproturon in environmental and agricultural samples.
Introduction
Isoproturon is a widely used phenylurea herbicide for the control of annual grasses and broad-leaved weeds in cereal crops.[1] Its presence in soil and water systems is a significant environmental concern, necessitating sensitive and accurate analytical methods for its monitoring.[2] The use of a deuterated internal standard, such as Isoproturon-d6, is a crucial aspect of modern analytical workflows, as it effectively compensates for analyte losses during sample preparation and variations in instrument response, thereby improving the accuracy and precision of quantification, especially in complex matrices.[3]
This document outlines two primary sample preparation techniques: Solid-Phase Extraction (SPE) for water samples and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) for soil and food matrices.
Analytical Workflow Overview
The general workflow for the analysis of Isoproturon involves sample collection, preparation, extraction, cleanup, and subsequent analysis by a suitable analytical instrument, typically Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The inclusion of a deuterated internal standard at the beginning of the sample preparation process is key to achieving high-quality quantitative results.
References
Application Note: HPLC-MS/MS Method for the Determination of Isoproturon in Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoproturon is a selective, systemic phenylurea herbicide used for the pre- and post-emergence control of annual grasses and broad-leaved weeds in various cereal crops.[1] Its potential to contaminate soil, water sources, and food products necessitates sensitive and reliable analytical methods for its detection and quantification.[2][3] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers excellent selectivity and sensitivity for determining trace levels of Isoproturon in complex matrices such as food, soil, and water.[1][4] This application note provides detailed protocols for sample preparation and instrumental analysis.
Principle
The method involves extracting Isoproturon from the sample matrix, followed by a cleanup step to remove interfering components. The purified extract is then injected into an HPLC system for chromatographic separation, typically on a C18 reversed-phase column. The analyte is subsequently detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Experimental Protocols
Protocol 1: Determination of Isoproturon in Solid Matrices (e.g., Poppy Seeds, Soil)
This protocol is based on a validated method for poppy seeds and is adaptable for other solid matrices like soil.
1. Sample Preparation and Extraction
-
Homogenize a representative portion of the sample. For poppy seeds or grains, use a laboratory mill. For soil, sieve to create a fine powder.
-
Weigh 12.5 g of the homogenized sample into a 50 mL centrifuge tube.
-
For method validation (recovery studies), spike the sample with an appropriate volume of Isoproturon standard solution and let it incubate for 20 minutes.
-
Add 20 mL of extraction solvent (Methanol:Water, 1:1, v/v).
-
Shake the suspension vigorously for 1 hour at 300 RPM.
-
Centrifuge the suspension at 6000 RPM for 10 minutes to separate the solid particles.
-
Carefully transfer the supernatant to a clean flask for the cleanup step.
2. Extract Cleanup: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Use a Supelclean LC-18 (500 mg/3 mL) SPE cartridge.
-
Pass 6 mL of methanol through the cartridge.
-
Pass 4 mL of methanol:water (1:1, v/v) to equilibrate the sorbent. Do not allow the cartridge to dry.
-
-
Sample Loading: Load 4 mL of the sample extract (supernatant from step 1.7) onto the conditioned cartridge at a flow rate of approximately 0.5 mL/min.
-
Washing: Wash the cartridge with 8 mL of methanol:water (1:1, v/v) to remove co-extracted interferences.
-
Elution: Elute the target analyte (Isoproturon) with 4 mL of methanol into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of methanol (or the initial mobile phase) and transfer to an HPLC vial for analysis.
Protocol 2: Determination of Isoproturon in Aqueous Matrices (e.g., Water)
This protocol describes a Liquid-Liquid Extraction (LLE) method suitable for water samples.
1. Sample Preparation and Extraction (LLE)
-
Measure 500 mL of the water sample. Adjust the pH to 2.5 with HCl.
-
Transfer the sample to a 1 L separatory funnel.
-
Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate, and drain the lower organic layer into a flask.
-
Repeat the extraction twice more with fresh 50 mL portions of dichloromethane, combining the organic extracts.
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to approximately 3 mL using a rotary evaporator.
-
Transfer the concentrate to a smaller vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol:water (6:4, v/v), filter through a 0.45 µm membrane, and transfer to an HPLC vial for analysis.
HPLC-MS/MS Instrumental Analysis
The following tables summarize the instrumental conditions for the analysis of Isoproturon.
Table 1: High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Setting | Reference |
|---|---|---|
| HPLC System | Agilent 1100 Series or equivalent | |
| Column | Lichrocart C18 (25 cm × 4 mm, 5 µm) or equivalent | |
| Mobile Phase | A: Water, B: Methanol | |
| Gradient | 0-3 min: 70% to 80% B; 3-10 min: 80% to 100% B; 10-15 min: 100% B | |
| Post-run Time | 7 minutes for column re-equilibration | |
| Flow Rate | 0.7 mL/min | |
| Column Temp. | 25°C |
| Injection Vol. | 20 µL | |
Table 2: Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting | Reference |
|---|---|---|
| MS System | Triple Quadrupole or Ion Trap Mass Spectrometer | |
| Ionization Mode | Positive (+) Atmospheric Pressure Chemical Ionization (APCI) | |
| Capillary Temp. | 170°C | |
| Heater Temp. | 300°C | |
| Spray Voltage | 5 kV | |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | |
| Precursor Ion [M+H]⁺ | m/z 207.2 | |
| Product Ion (Quantifier) | m/z 72.1 |
| Product Ion (Qualifier) | m/z 165, m/z 46.1 | |
Quantitative Data and Method Performance
The described methodologies have been validated across various complex matrices, demonstrating excellent performance.
Table 3: Summary of Method Performance Parameters for Isoproturon
| Matrix | Method Highlights | LOD | LOQ | Recovery (%) | Repeatability (RSD%) | Reference |
|---|---|---|---|---|---|---|
| Poppy Seeds | Methanol:Water Extraction, SPE Cleanup, HPLC-APCI-MS/MS | 0.01 mg/kg | 0.03 mg/kg | 84 - 85% | 5 - 7% | |
| Water | Online SPE Enrichment, HPLC-UV | 0.5 µg/L | 1.0 µg/L | 99.2% | < 0.5% |
| Soil | QuEChERS-Spectrofluorimetry | 0.144 µg/mL | 0.437 µg/mL | 85 - 96% | N/A | |
Note: The performance data for soil is from a spectrofluorimetric method but utilizes a similar QuEChERS extraction approach suitable for HPLC-MS/MS.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical protocols.
Caption: Overall experimental workflow for Isoproturon analysis.
Caption: Detailed sample preparation workflow for solid matrices.
References
- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 2. agilent.com [agilent.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Determination of Isoproturon in Environmental Samples using the QuEChERS Extraction‐Spectrofluorimetric Method | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Application Note: High-Throughput Analysis of Multiclass Pesticide Residues in Food Matrices using Isoproturon-d3 as an Internal Standard with the QuEChERS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of multiclass pesticide residues in various food matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates the use of Isoproturon-d3 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in extraction efficiency. This methodology is suitable for high-throughput screening and quantitative analysis of a broad range of pesticides in complex matrices such as fruits, vegetables, and cereals.
Introduction
The global use of pesticides in agriculture necessitates robust and efficient analytical methods to monitor their residues in food products, ensuring consumer safety and regulatory compliance. The QuEChERS method has become a widely adopted sample preparation technique due to its simplicity, speed, and broad applicability.[1] The use of an internal standard is crucial for accurate quantification in complex matrices, as it compensates for analyte losses during sample preparation and corrects for matrix-induced signal suppression or enhancement in LC-MS/MS analysis. This compound, a deuterated analog of the phenylurea herbicide Isoproturon, is an excellent internal standard for the analysis of a wide range of pesticides due to its similar chemical behavior to many target analytes and its distinct mass-to-charge ratio.
Experimental Protocol
This protocol is based on the widely accepted EN 15662 standard for the QuEChERS method.
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Salts: Magnesium sulfate (anhydrous), Sodium chloride (NaCl), Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate
-
Dispersive SPE (d-SPE) sorbents: Primary secondary amine (PSA), C18, Graphitized carbon black (GCB) - selection depends on the matrix
-
Standards: this compound internal standard solution (e.g., 10 µg/mL in acetonitrile), pesticide analytical standards.
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Vortex mixer
-
Centrifuge
2. Sample Preparation
-
Homogenize a representative portion of the laboratory sample (e.g., using a high-speed blender).
-
Weigh 10 g (for high water content samples, >80%) or 5 g (for low water content samples, hydrated with 10 mL of water) of the homogenized sample into a 50 mL centrifuge tube.
3. Internal Standard Spiking
-
Add a specific volume of the this compound internal standard solution to each sample to achieve a final concentration of 100 ng/g. For example, add 100 µL of a 10 µg/mL this compound solution to a 10 g sample.
4. Extraction
-
Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample and internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rcf for 5 minutes.
5. Dispersive SPE Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. The composition of the d-SPE tube depends on the sample matrix:
-
General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA
-
Pigmented Fruits and Vegetables (e.g., spinach, berries): 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB
-
High Fat Content Samples (e.g., avocado, nuts): 150 mg MgSO₄, 50 mg PSA, 50 mg C18
-
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥ 4000 rcf for 5 minutes.
6. Final Extract Preparation
-
Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
-
The extract can be directly injected or diluted with a suitable solvent (e.g., mobile phase initial conditions) if necessary.
7. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Illustrative LC-MS/MS Parameters for Isoproturon and this compound:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Isoproturon | 207.1 | 165.1 | 72.1 | 20 / 35 |
| This compound | 210.1 | 168.1 | 72.1 | 20 / 35 |
Note: These are illustrative parameters and should be optimized on the specific instrument used.
Data Presentation
The following table presents typical performance data for the QuEChERS method for a selection of pesticides across different chemical classes. While this data is not exclusively from a study using this compound, it represents the expected performance of the method. The use of an isotope-labeled internal standard like this compound is expected to improve the accuracy and precision of these results, particularly in complex matrices.
Table 1: Typical Recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Selected Pesticides using QuEChERS and LC-MS/MS.
| Pesticide | Chemical Class | Typical Recovery (%) | Typical LOD (µg/kg) | Typical LOQ (µg/kg) |
| Carbendazim | Benzimidazole | 85 - 110 | 1 - 5 | 5 - 10 |
| Imidacloprid | Neonicotinoid | 90 - 115 | 0.5 - 2 | 2 - 5 |
| Acetamiprid | Neonicotinoid | 92 - 112 | 0.5 - 2 | 2 - 5 |
| Thiamethoxam | Neonicotinoid | 88 - 108 | 1 - 5 | 5 - 10 |
| Boscalid | Anilide | 95 - 110 | 0.5 - 2 | 2 - 5 |
| Myclobutanil | Triazole | 80 - 105 | 1 - 5 | 5 - 10 |
| Tebuconazole | Triazole | 82 - 107 | 1 - 5 | 5 - 10 |
| Chlorpyrifos | Organophosphate | 75 - 100 | 2 - 10 | 5 - 20 |
| Diazinon | Organophosphate | 78 - 102 | 2 - 10 | 5 - 20 |
| Atrazine | Triazine | 85 - 110 | 1 - 5 | 5 - 10 |
Recovery data is typically generated by spiking blank matrix samples at relevant concentration levels (e.g., 10, 50, and 100 µg/kg).[2][3] LOD and LOQ values are matrix-dependent and should be experimentally determined for each matrix and analyte.[2][3]
Workflow and Pathway Diagrams
Figure 1. QuEChERS experimental workflow for pesticide residue analysis.
References
Solid-Phase Extraction Protocols for Isoproturon Analysis Using Isoproturon-d3 Internal Standard: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of the herbicide Isoproturon from various matrices, utilizing its deuterated analogue, Isoproturon-d3, as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Isoproturon is a phenylurea herbicide widely used for the control of annual grasses and broad-leaved weeds in cereal crops. Its presence in environmental samples such as water and soil, as well as in food commodities, is a matter of regulatory concern, necessitating sensitive and reliable analytical methods for its monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analysis.
Solid-phase extraction is a widely adopted sample preparation technique that offers high recovery and concentration of analytes from complex matrices, leading to cleaner extracts and improved analytical performance. This document outlines various SPE protocols tailored for the analysis of Isoproturon, incorporating the use of this compound.
Quantitative Data Summary
The following tables summarize the performance data from various solid-phase extraction protocols for Isoproturon. It is important to note that while the use of a deuterated internal standard like this compound is best practice for mitigating matrix effects and improving accuracy, some of the cited methods achieved good performance without it. The inclusion of this compound is highly recommended for robust and accurate quantification.
Table 1: SPE Performance Data for Isoproturon in Water Samples
| SPE Sorbent | Sample Volume | Recovery (%) | RSD (%) | LOD | LOQ |
| Oasis HLB | 1000 mL | >70% | <15% | - | - |
| Chromabond HR-P | 1000 mL | >70% | <15% | - | - |
| Online SPE (Poroshell 120 SB-Aq) | - | 99.2%[1] | <0.5%[1] | 0.5 µg/L[1] | 1.0 µg/L |
Table 2: SPE Performance Data for Isoproturon in Poppy Seeds
| SPE Sorbent | Sample Amount | Recovery (%) | RSD (%) | LOD | LOQ |
| Supelclean LC-18 | 12.5 g | 84%[2] | 7%[2] | 0.01 mg/kg | 0.03 mg/kg |
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of Isoproturon from water and solid samples. The point of addition for the this compound internal standard is crucial for accurate quantification and is explicitly mentioned in the protocols.
Protocol 1: SPE of Isoproturon from Water Samples using Oasis HLB Cartridges
This protocol is adapted for the analysis of Isoproturon in surface and groundwater.
1. Materials and Reagents
-
Oasis HLB SPE Cartridges (e.g., 500 mg, 6 mL)
-
Isoproturon analytical standard
-
This compound internal standard solution (in methanol)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Nitrogen gas for evaporation
2. Sample Preparation and Spiking
-
Filter the water sample (e.g., 1000 mL) through a glass fiber filter to remove suspended particles.
-
Add a known amount of this compound internal standard solution to the water sample. The final concentration of the internal standard should be in the mid-range of the calibration curve.
-
Mix the sample thoroughly.
3. SPE Procedure
-
Conditioning: Condition the Oasis HLB cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-spiked water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying vacuum for 10-20 minutes to remove residual water.
-
Elution: Elute the retained Isoproturon and this compound from the cartridge with 2 x 4 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.
Protocol 2: SPE of Isoproturon from Poppy Seeds using Supelclean LC-18 Cartridges
This protocol is designed for the extraction and cleanup of Isoproturon from a complex solid matrix.
1. Materials and Reagents
-
Supelclean LC-18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
Isoproturon analytical standard
-
This compound internal standard solution (in methanol)
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Nitrogen gas for evaporation
2. Sample Preparation and Extraction
-
Homogenize a representative sample of poppy seeds (e.g., 12.5 g).
-
Add a known amount of this compound internal standard solution directly to the homogenized sample.
-
Add 25 mL of a methanol/water mixture (1:1, v/v) to the sample.
-
Shake vigorously for a specified time (e.g., 30 minutes) to extract Isoproturon and this compound into the solvent.
-
Centrifuge the mixture and collect the supernatant.
3. SPE Procedure
-
Conditioning: Condition the Supelclean LC-18 cartridge with 6 mL of methanol followed by 4 mL of methanol:water (1:1, v/v).
-
Loading: Load 4 mL of the supernatant (crude extract) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 8 mL of methanol:water (1:1, v/v) to remove interfering compounds.
-
Elution: Elute the analytes with 4 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow of the solid-phase extraction protocols.
Caption: Workflow for SPE of Isoproturon from water samples.
Caption: Workflow for SPE of Isoproturon from solid samples.
Concluding Remarks
The presented solid-phase extraction protocols, when combined with the use of this compound as an internal standard and analysis by LC-MS/MS, provide a robust and accurate methodology for the quantification of Isoproturon in environmental and food matrices. The choice of SPE sorbent and optimization of the protocol parameters may be necessary depending on the specific matrix composition and required detection limits. Adherence to good laboratory practices, including the use of high-purity solvents and proper handling of standards, is essential for achieving reliable results.
References
Application of Isoproturon-d3 in Environmental Monitoring Studies: A Detailed Application Note and Protocol
Introduction
Isoproturon, a phenylurea herbicide, has been widely used for the control of annual grasses and broad-leaved weeds in cereal crops. Due to its mobility in soil and persistence in water, there are concerns about its potential to contaminate ground and surface water resources.[1] Accurate and sensitive monitoring of Isoproturon levels in environmental matrices is therefore crucial for assessing environmental risk and ensuring water quality. This application note details a robust analytical methodology for the quantification of Isoproturon in environmental samples, employing Isoproturon-d3 as an internal standard to enhance accuracy and precision by mitigating matrix effects. The use of isotopically labeled internal standards is a well-established technique to compensate for the suppression or enhancement of analyte signals caused by co-eluting matrix components, a common challenge in environmental analysis.
Analytical Methodology
The determination of Isoproturon in environmental samples is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the detection of trace levels of the herbicide. The use of a deuterated internal standard, such as this compound, is critical for accurate quantification, as it behaves similarly to the target analyte during sample preparation and analysis, thus compensating for variations in extraction recovery and matrix-induced signal suppression or enhancement.
Data Presentation
The following table summarizes representative quantitative data for the analysis of Isoproturon in various environmental matrices. These values are compiled from multiple studies and demonstrate the performance of LC-MS/MS-based methods.
| Parameter | Water | Soil | Poppy Seeds |
| Limit of Detection (LOD) | 0.5 - 10.6 ng/L | - | 0.01 mg/kg[2][3] |
| Limit of Quantification (LOQ) | 1.0 - 21.1 ng/L | 0.437 µg/mL | - |
| Recovery | 91 - 102% | 85.00 ± 1.2% to 96.00 ± 0.5% | 84%[2][3] |
| Linear Dynamic Range | up to 50 µg/L | 0.5 to 15 µg/mL | - |
| Repeatability (RSD) | < 0.5% | - | 7% |
Experimental Protocols
This section provides detailed protocols for the analysis of Isoproturon in water and soil samples using this compound as an internal standard.
Protocol 1: Analysis of Isoproturon in Water Samples
1. Sample Preparation and Extraction:
-
Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: Add a known amount of this compound solution in methanol to a specific volume of the filtered water sample (e.g., 100 mL).
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (or equivalent) with methanol followed by deionized water.
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the analyte and internal standard with a suitable solvent, such as ethyl acetate or methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 1 mL of methanol/water mixture).
-
Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with (A) water containing 0.1% formic acid and (B) methanol or acetonitrile containing 0.1% formic acid.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Isoproturon and this compound.
-
Isoproturon: e.g., m/z 207 → 165
-
This compound: e.g., m/z 210 → 168 (Note: The exact m/z will depend on the deuteration pattern).
-
-
Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
3. Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of Isoproturon to the peak area of this compound against the concentration of Isoproturon in a series of calibration standards.
-
Quantify the concentration of Isoproturon in the samples by interpolating the peak area ratio from the calibration curve.
Protocol 2: Analysis of Isoproturon in Soil Samples
1. Sample Preparation and Extraction (QuEChERS Method):
-
Sample Homogenization: Air-dry the soil sample and sieve it to remove large particles. Homogenize the sieved soil.
-
Weighing and Hydration: Weigh a representative amount of the homogenized soil (e.g., 10 g) into a 50 mL centrifuge tube. Add a specific volume of water to moisten the sample.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent.
-
Extraction:
-
Add acetonitrile to the tube.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Shake vigorously for a specified time (e.g., 1 minute) and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex for a specified time and centrifuge.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and evaporate it to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis and Quantification:
-
The LC-MS/MS analysis and quantification steps are the same as described in Protocol 1 for water samples.
Visualizations
The following diagrams illustrate the logical workflow for the analysis of Isoproturon in environmental samples.
Caption: Workflow for this compound based analysis in water samples.
Caption: Workflow for this compound based analysis in soil samples.
References
Application Notes and Protocols for the Use of Isoproturon-d3 in Pharmacokinetic Studies of Isoproturon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoproturon, a phenylurea herbicide, has been widely used in agriculture. Understanding its pharmacokinetic profile is crucial for assessing its potential risks to human health and the environment. Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of a stable isotope-labeled internal standard, such as Isoproturon-d3, is essential for accurate and precise quantification of Isoproturon in biological matrices. This internal standard mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby ensuring high-quality data.
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Isoproturon using this compound as an internal standard, primarily employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes hypothetical, yet representative, pharmacokinetic parameters of Isoproturon in a rat model following a single oral administration. These values are intended to serve as a reference for what might be expected in such a study.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 850 ± 120 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC0-t (Area Under the Curve from 0 to last measurement) | ng·h/mL | 4200 ± 650 |
| AUC0-inf (Area Under the Curve from 0 to infinity) | ng·h/mL | 4500 ± 700 |
| t1/2 (Elimination Half-life) | h | 4.2 ± 0.8 |
| CL/F (Apparent Total Clearance) | L/h/kg | 0.22 ± 0.05 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 1.3 ± 0.3 |
Experimental Protocols
In-Life Phase: Animal Dosing and Sampling
This protocol outlines the in-life portion of a pharmacokinetic study in rats. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Isoproturon (analytical grade)
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)
-
Gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare a homogenous suspension of Isoproturon in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of Isoproturon to each rat via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
Bioanalytical Method: Quantification of Isoproturon in Plasma using LC-MS/MS
This protocol details the sample preparation and analytical method for the quantification of Isoproturon in plasma samples using this compound as an internal standard.
Materials and Reagents:
-
Rat plasma samples
-
Isoproturon and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
96-well plates
-
Centrifuge capable of holding 96-well plates
-
LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
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Prepare stock solutions of Isoproturon and this compound in methanol.
-
Prepare a series of working standard solutions of Isoproturon by serial dilution of the stock solution.
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Spike blank rat plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.
-
-
Sample Preparation (Protein Precipitation):
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To 50 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 150 µL of protein precipitation solution (Acetonitrile containing this compound at a fixed concentration).
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Vortex the plate for 2 minutes to ensure thorough mixing.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Isoproturon: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 207.1 -> 165.1)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 210.1 -> 168.1)
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for Isoproturon and this compound for each sample.
-
Calculate the peak area ratio (Isoproturon peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
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Determine the concentration of Isoproturon in the unknown samples and QC samples from the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for Isoproturon Pharmacokinetic Study
Caption: Workflow of a pharmacokinetic study of Isoproturon.
Signaling Pathway (Metabolism of Isoproturon)
Caption: Simplified metabolic pathways of Isoproturon.
Troubleshooting & Optimization
troubleshooting matrix effects in Isoproturon analysis with a labeled standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Isoproturon, particularly when using a labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: My Isoproturon-D6 internal standard is not fully compensating for the matrix effect. What are the possible reasons?
A1: While isotopically labeled internal standards (ILIS) like Isoproturon-D6 are the gold standard for correcting matrix effects, incomplete compensation can occur for several reasons:
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Chromatographic Mismatch: The analyte and the labeled standard may not perfectly co-elute. This can be due to the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties and chromatographic retention time of the molecule.[1] If the analyte and the ILIS elute at slightly different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[1]
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Differential Extraction Recovery: Although rare for a good ILIS, the extraction recovery of the analyte and the labeled standard from the sample matrix might differ, especially in complex matrices. This can lead to an inaccurate analyte-to-internal standard ratio before instrumental analysis.
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High Concentration of Co-eluting Matrix Components: In cases of very "dirty" samples with a high concentration of matrix components, the ionization suppression can be so severe that it affects both the analyte and the internal standard, potentially in a non-linear fashion. This can lead to a breakdown in the ability of the ILIS to compensate accurately.
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Analyte Degradation: If Isoproturon degrades during sample preparation or analysis and the labeled standard does not degrade at the same rate, the final concentration will be inaccurate.
Q2: How can I quantitatively assess the extent of the matrix effect in my Isoproturon analysis?
A2: The matrix effect (ME) can be quantitatively assessed by comparing the analytical response of Isoproturon in a pure solvent to its response in the presence of the sample matrix. A common method is to compare the slopes of calibration curves prepared in solvent and in a blank matrix extract.
The Matrix Effect (%) is calculated using the following formula:
ME (%) = ((Slope_matrix-matched / Slope_solvent) - 1) * 100
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A value of 0% indicates no matrix effect.
-
A negative value indicates ion suppression.
-
A positive value indicates ion enhancement.
Experimental Protocol for Matrix Effect Assessment:
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Prepare Solvent-Based Calibration Standards: Prepare a series of Isoproturon standards at different concentrations in the final elution solvent.
-
Prepare Matrix-Matched Calibration Standards:
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Extract a blank sample matrix (a sample known to be free of Isoproturon) using your established sample preparation method (e.g., QuEChERS, SPE).
-
Spike the resulting blank matrix extract with Isoproturon at the same concentrations as the solvent-based standards.
-
-
Analyze Both Sets of Standards: Inject both the solvent-based and matrix-matched calibration standards into your LC-MS/MS system.
-
Construct Calibration Curves: Generate calibration curves for both sets of standards by plotting the peak area ratio (Isoproturon/Isoproturon-D6) against the concentration.
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Calculate the Matrix Effect: Determine the slopes of the two calibration curves and use the formula above to calculate the percentage of the matrix effect.
Q3: What are the best practices for sample preparation to minimize matrix effects for Isoproturon analysis in different matrices?
A3: The choice of sample preparation technique is crucial for minimizing matrix effects. Here are some recommendations for different matrices:
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Water Samples: For aqueous matrices, Solid Phase Extraction (SPE) is a highly effective technique. A reversed-phase C18 sorbent is commonly used for the extraction of phenylurea herbicides like Isoproturon. Isoproturon-D6 can be used as a surrogate standard to monitor and correct for matrix effects during quantification.
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Soil and Sediment Samples: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for soil and sediment samples. A typical QuEChERS workflow involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The choice of d-SPE sorbent is critical:
-
PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.
-
C18: Removes non-polar interferences like fats and waxes.
-
GBC (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids. Be cautious with GCB as it can retain planar molecules like Isoproturon.
-
-
Plant and Food Matrices (e.g., crops, vegetables): QuEChERS is also widely used for these matrices. For complex plant matrices, a combination of d-SPE sorbents is often necessary. For example, for a green leafy vegetable, a combination of PSA and GCB might be used. For high-fat matrices like oilseeds, C18 or specialized sorbents like Z-Sep are recommended.
Table 1: Recommended d-SPE Sorbents for Isoproturon Analysis in Various Matrices
| Matrix Type | Primary d-SPE Sorbent | Secondary/Optional Sorbent(s) | Rationale |
| General Fruits & Vegetables | PSA | C18 | PSA removes polar interferences, while C18 can be added for matrices with some fat content. |
| Pigmented Fruits & Vegetables | PSA | GCB | GCB is effective at removing pigments, but its use should be optimized to avoid loss of Isoproturon. |
| High-Fat Matrices (e.g., Avocado, Nuts) | C18 or Z-Sep | PSA | C18 and Z-Sep are effective at removing lipids. PSA can be added to remove other polar interferences. |
| Dry Matrices (e.g., Cereals, Grains) | PSA | C18 | C18 helps in removing any fatty components present in the dry matrix. |
Troubleshooting Guides
Problem 1: Significant peak fronting or tailing is observed for Isoproturon and/or Isoproturon-D6.
-
Possible Cause: This is often indicative of a problem with the chromatography. It could be due to column degradation, an inappropriate mobile phase, or matrix components affecting the peak shape.
-
Troubleshooting Steps:
-
Inject a pure standard: First, inject a standard of Isoproturon and Isoproturon-D6 in a clean solvent to confirm that the issue is matrix-related.
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Check your column: Ensure the column is not old or degraded. Perform a column wash or replace it if necessary.
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Optimize mobile phase: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve peak shape.
-
Improve sample cleanup: Re-evaluate your sample preparation method to remove more of the interfering matrix components. Consider using a different d-SPE sorbent or an additional cleanup step.
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Problem 2: The retention times of Isoproturon and Isoproturon-D6 are shifting between injections.
-
Possible Cause: Retention time shifts can be caused by changes in the mobile phase composition, column temperature fluctuations, or a buildup of matrix components on the column.
-
Troubleshooting Steps:
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Check mobile phase: Ensure that the mobile phase composition is stable and that there is enough solvent for the entire run.
-
Column Temperature: Verify that the column oven is maintaining a consistent temperature.
-
Column Equilibration: Ensure the column is properly equilibrated between injections.
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Implement a column wash: Introduce a robust column wash step at the end of each run to remove strongly retained matrix components.
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Problem 3: I'm still observing a significant matrix effect (>20% suppression or enhancement) even with Isoproturon-D6.
-
Possible Cause: This indicates that the labeled standard is not adequately compensating for the matrix effect. This could be due to the reasons mentioned in Q1.
-
Troubleshooting Steps:
-
Evaluate Co-elution: Carefully examine the chromatograms to ensure that the peaks for Isoproturon and Isoproturon-D6 are perfectly co-eluting. If not, chromatographic conditions may need to be adjusted.
-
Dilute the Sample Extract: A simple and often effective strategy is to dilute the final sample extract. This reduces the concentration of matrix components, thereby lessening their impact on ionization.
-
Optimize Sample Cleanup: This is a critical step. Experiment with different d-SPE sorbents or combinations of sorbents to achieve a cleaner extract. For particularly challenging matrices, a more rigorous cleanup technique like cartridge SPE may be necessary.
-
Matrix-Matched Calibration: If the matrix effect cannot be eliminated, it must be corrected for. In this case, quantification should be performed using a matrix-matched calibration curve, as described in A2.
-
Visualizations
Caption: Workflow for the assessment and correction of matrix effects in Isoproturon analysis.
Caption: Troubleshooting flowchart for addressing issues in Isoproturon analysis with a labeled standard.
References
Technical Support Center: Isoproturon-d3 Analysis in Electrospray Ionization Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression of Isoproturon-d3 in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guides
Issue: Low or no signal for this compound
This is a common issue that can often be attributed to signal suppression from matrix components. Follow this guide to diagnose and resolve the problem.
1. Initial Assessment
-
System Suitability Check: Before analyzing samples, ensure the LC-MS/MS system is performing optimally by injecting a neat standard solution of this compound. This will confirm that the instrument is functioning correctly and that the analyte is detectable in the absence of a matrix.
-
Review Chromatograms: Examine the chromatograms of both the standard and the sample injections. Look for any shifts in retention time or changes in peak shape for this compound in the sample matrix compared to the standard.
2. Investigate Matrix Effects
If the system suitability check is successful, the issue likely lies with matrix effects. The following experiments can help quantify the extent of signal suppression:
-
Post-Column Infusion: This experiment helps to identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
-
Matrix Effect Calculation: A quantitative assessment of signal suppression or enhancement can be performed by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solvent standard.
3. Mitigation Strategies
Based on the findings from the investigation of matrix effects, implement one or more of the following strategies:
-
Sample Preparation: Enhance the sample cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.
-
Chromatographic Separation: Optimize the LC method to separate this compound from the co-eluting interferences. This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, be mindful that this will also dilute the analyte.
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Alternative Ionization Technique: If significant signal suppression persists with ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects for compounds like Isoproturon.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in electrospray ionization?
Signal suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q2: Why is this compound used as an internal standard if it also experiences signal suppression?
This compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically and structurally very similar to the unlabeled Isoproturon, it is expected to co-elute and experience the same degree of signal suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate quantification.
Q3: How can I quantitatively assess the degree of signal suppression for this compound in my samples?
The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area of post-extraction spiked sample / Peak Area of neat standard) x 100
A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.
Q4: What are the most common sources of matrix interference for pesticide analysis in environmental and biological samples?
Common sources of matrix interference include:
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Environmental Samples (Soil, Water): Humic acids, fulvic acids, inorganic salts, and other organic matter.
-
Biological Samples (Urine, Plasma): Phospholipids, salts, proteins, and metabolites.
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Plant Matrices: Pigments (chlorophylls, carotenoids), lipids, sugars, and organic acids.
Q5: Can optimizing the ESI source parameters help reduce signal suppression?
Yes, optimizing ESI source parameters such as spray voltage, gas flows (nebulizing and drying gas), and source temperature can sometimes help to minimize the impact of matrix effects. However, these adjustments are often less effective than robust sample preparation and chromatographic separation.
Data Presentation
The following tables provide illustrative quantitative data on the signal suppression of this compound in various matrices and the effectiveness of different mitigation strategies. This data is hypothetical and intended to demonstrate typical trends observed in LC-ESI-MS analysis.
Table 1: Illustrative Signal Suppression of this compound in Various Matrices
| Matrix Type | Sample Origin | Average Signal Suppression (%) |
| Soil | Agricultural Field | 65% |
| Surface Water | River | 40% |
| Wastewater | Treatment Plant Effluent | 75% |
| Plant | Poppy Seeds | 55% (Note: APCI data available) |
| Plant | Leafy Greens | 80% |
Table 2: Illustrative Effectiveness of Mitigation Strategies on this compound Signal Recovery
| Mitigation Strategy | Matrix | Signal Recovery Improvement (%) |
| Solid-Phase Extraction (SPE) | Wastewater | 50% |
| Liquid-Liquid Extraction (LLE) | Soil | 40% |
| 10-fold Sample Dilution | Leafy Greens | 30% |
| Optimized LC Gradient | Surface Water | 25% |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
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Prepare a neat standard solution: Dissolve a known amount of this compound in a solvent compatible with your mobile phase (e.g., methanol or acetonitrile) to a final concentration that gives a strong signal.
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Prepare a blank matrix extract: Process a sample of the matrix (e.g., soil, water, plant tissue) that is known to be free of Isoproturon and its deuterated analog through your entire sample preparation procedure.
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Spike the blank matrix extract: After the final extraction step, spike the blank matrix extract with the same concentration of this compound as the neat standard solution.
-
Analyze both solutions: Inject both the neat standard and the spiked matrix extract into the LC-ESI-MS/MS system and record the peak area for this compound.
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Calculate the matrix effect: Use the formula provided in FAQ Q3 to determine the percentage of signal suppression or enhancement.
Protocol 2: Post-Column Infusion Experiment
-
Prepare an infusion solution: Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and mid-range signal.
-
Set up the infusion: Using a syringe pump, continuously infuse the this compound solution into the MS source via a T-fitting placed between the LC column outlet and the ESI probe.
-
Establish a stable baseline: Allow the infusion to stabilize, which should result in a steady signal for this compound.
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Inject a blank matrix extract: While the infusion is running, inject a prepared blank matrix extract onto the LC column.
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Monitor the signal: Any dip in the stable baseline signal for this compound indicates a region of ion suppression caused by co-eluting matrix components.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for addressing signal suppression of this compound.
Caption: A step-by-step workflow for troubleshooting signal suppression of this compound.
Caption: A general workflow for sample preparation aimed at reducing matrix effects.
selecting the optimal LC column for Isoproturon and Isoproturon-d3 separation
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal Liquid Chromatography (LC) column and troubleshooting the analysis of Isoproturon and its deuterated internal standard, Isoproturon-d3.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in my analysis?
This compound is a deuterated analogue of Isoproturon, meaning some hydrogen atoms have been replaced with deuterium. Its primary role is to serve as an internal standard (IS) for quantitative analysis, especially in methods using mass spectrometry (MS) detection, such as LC-MS/MS.[1] Since it is chemically almost identical to Isoproturon, it behaves similarly during sample preparation (extraction, cleanup) and chromatography, but it has a different mass.[1][2] This allows it to be distinguished by the mass spectrometer and used to correct for variations in sample processing and matrix effects, leading to more accurate and precise quantification.[1]
Q2: Do I need to achieve baseline chromatographic separation between Isoproturon and this compound?
No, baseline separation is not necessary and generally not expected. For LC-MS/MS analysis, the two compounds are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] Therefore, it is perfectly acceptable for them to co-elute (elute at the same retention time). The key is to ensure the chromatographic method provides a good peak shape and separates the analytes from other interfering components in the sample matrix.
Q3: What is the most common type of LC column for analyzing Isoproturon?
The most common and widely successful columns for Isoproturon and other phenylurea herbicides are reversed-phase C18 columns. These columns provide robust retention and separation for this class of compounds based on hydrophobicity. Additionally, mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, have also been shown to be effective.
Q4: What are typical mobile phases used for this analysis?
For reversed-phase chromatography on C18 columns, typical mobile phases consist of a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and peak shape. For mixed-mode separations, a simple isocratic mobile phase of water, acetonitrile, and an acid like sulfuric acid can be employed.
Selecting the Optimal LC Column: A Comparative Guide
Choosing the right column is critical for developing a robust analytical method. Below is a summary of columns and conditions that have been successfully used for the analysis of Isoproturon.
| Column Type | Dimensions | Mobile Phase | Flow Rate | Detection | Reference |
| Primesep 100 (Mixed-Mode) | 4.6 x 150 mm, 5 µm | Isocratic: 45% MeCN, 55% Water with 0.1% H₂SO₄ | 1.0 mL/min | UV (250 nm) | |
| Primesep 100 (Mixed-Mode) | 3.2 x 100 mm, 5 µm | Gradient: 35-85% MeCN with 0.05-0.15% H₂SO₄ | 0.6 mL/min | UV (230 nm) | |
| Lichrospher C18 (Reversed-Phase) | 4 x 250 mm, 5 µm | Gradient: 70-100% Methanol in Water | 0.7 mL/min | MS/MS | |
| Agilent ZORBAX RRHD SB-C18 (Reversed-Phase) | Not specified | Not specified | Not specified | UV (240 nm) | |
| Reversed-Phase C18 | Not specified | Gradient: Acetonitrile/Water | Not specified | UV-DAD (245 nm) |
Detailed Experimental Protocols
Here are two detailed protocols based on established methods for Isoproturon analysis. This compound can be incorporated as an internal standard, with detection parameters adjusted for its specific mass in an MS detector.
Protocol 1: Reversed-Phase HPLC-MS/MS Method
This protocol is adapted from a method used for analyzing Isoproturon in complex matrices.
1. Chromatographic System:
-
Column: Lichrospher C18 (4 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Methanol
-
Column Temperature: 25°C
2. Method Parameters:
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-3 min: Linear ramp from 70% to 80% B
-
3-10 min: Linear ramp from 80% to 100% B
-
10-15 min: Hold at 100% B
-
-
Post-Run: 7-minute re-equilibration at initial conditions.
3. MS/MS Detection:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), Positive.
-
Monitoring: Use Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for Isoproturon and this compound should be determined by infusing standard solutions.
Protocol 2: Mixed-Mode HPLC-UV Method
This protocol is based on a simple, isocratic method for Isoproturon separation.
1. Chromatographic System:
-
Column: Primesep 100 (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile, Water, and Sulfuric Acid (45:55:0.1 v/v/v).
2. Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL
-
Detection: UV at 250 nm.
3. Sample Preparation:
-
Dissolve samples in 100% Acetonitrile.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Isoproturon using an internal standard.
Caption: A standard workflow from sample preparation to final quantification.
Troubleshooting Guide
Encountering issues during method development is common. This guide addresses frequent problems in a Q&A format.
Q: My chromatographic peak is tailing. What are the likely causes and solutions?
Peak tailing, especially for basic compounds like Isoproturon, is often caused by secondary interactions with the stationary phase or by column contamination.
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Cause 1: Secondary Silanol Interactions: Residual, acidic silanol groups on the silica backbone of the column can interact with the basic amine group on Isoproturon, causing tailing.
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Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This protonates the silanol groups, minimizing unwanted interactions.
-
-
Cause 2: Column Contamination: Buildup of matrix components on the column inlet frit or the stationary phase can lead to poor peak shape.
-
Solution: First, try flushing the column with a strong solvent (if permitted by the manufacturer). If this fails, reverse the column (only if the manufacturer allows it) and flush it. If the problem persists, the column or at least the inlet frit may need to be replaced. Using a guard column can help protect the analytical column.
-
-
Cause 3: High Sample Load: Injecting too much sample can overload the column.
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Solution: Reduce the injection volume or dilute the sample.
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Q: I'm observing shifting or inconsistent retention times. Why is this happening?
Retention time variability can compromise analyte identification and integration.
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Cause 1: Insufficient Column Equilibration: This is common when running gradients. If the column is not allowed to return to the initial mobile phase conditions for a sufficient time between injections, retention times will shift.
-
Solution: Ensure the post-run equilibration time is adequate, typically at least 10 column volumes.
-
-
Cause 2: Mobile Phase Issues: If the mobile phase composition changes over time (e.g., due to evaporation of the more volatile component), retention will drift.
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Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure the pump is mixing the solvents correctly.
-
-
Cause 3: Temperature Fluctuations: Column temperature has a significant effect on retention.
-
Solution: Use a column oven to maintain a consistent and stable temperature.
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Q: My signal intensity is low or has decreased. How can I improve it?
A loss in sensitivity can be an instrument or method-related issue.
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Cause 1: Ion Suppression (MS Detection): Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source, reducing its signal.
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Solution: Improve sample cleanup (e.g., optimize the SPE procedure) to remove more matrix components. Adjusting the chromatography to move the analyte peak away from interfering peaks can also help.
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-
Cause 2: Contamination of the MS Ion Source: Over time, the ion source can become dirty, leading to a drop in sensitivity.
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Solution: Follow the manufacturer's procedure for cleaning the ion source.
-
-
Cause 3: Incorrect Mobile Phase pH (MS Detection): The pH of the mobile phase affects how well an analyte can be ionized.
-
Solution: For positive ion mode, a mobile phase pH that is ~2 units below the analyte's pKa is ideal. Experiment with small amounts of additives like formic acid or ammonium formate.
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Q: My system backpressure is suddenly very high. What should I do?
High backpressure indicates a blockage in the system.
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Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., in the tubing, injector, or guard column). Replace any component that is found to be plugged. Using an in-line filter between the injector and the column can help prevent particulates from reaching the column.
Troubleshooting Decision Tree
The following diagram provides a logical path for diagnosing common chromatographic issues.
Caption: A decision tree for systematically troubleshooting common LC issues.
References
minimizing ion suppression effects for Isoproturon-d3 in complex samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Isoproturon-d3, particularly focusing on minimizing ion suppression effects in complex samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as Isoproturon, is reduced by co-eluting components from the sample matrix.[1] This phenomenon occurs in the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source, when matrix components compete with the analyte for ionization.[1][2] The result is a decreased signal intensity for the analyte, which can negatively impact sensitivity, precision, and accuracy, potentially leading to unreliable quantification or false negatives.[3] Although this compound is a stable isotope-labeled internal standard (SIL-IS) designed to compensate for these effects, severe suppression can still impact the overall sensitivity of the method.
Q2: this compound is my internal standard. Shouldn't it automatically correct for all ion suppression?
A2: Ideally, a SIL-IS like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[3] This is why SIL-IS is considered the gold standard. However, this correction has limits. If ion suppression is extremely high, the signal for both the analyte and the internal standard can be suppressed to a level below the instrument's limit of detection, making quantification impossible. Furthermore, the internal standard concentration should not be excessively high, as it can also contribute to suppression effects. Therefore, while this compound is crucial for compensation, it is still best practice to minimize the root causes of ion suppression.
Q3: What are the primary causes of ion suppression when analyzing environmental or biological samples?
A3: The primary causes are endogenous or exogenous components in the sample matrix that are co-extracted with the analyte and co-elute during chromatography. In complex matrices like soil, plasma, or urine, common culprits include:
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Phospholipids: Abundant in biological samples, they are notorious for causing ion suppression.
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Salts and Buffers: High concentrations of non-volatile salts can interfere with the droplet evaporation process in the ESI source.
-
Proteins and Peptides: In biological samples, these can cause suppression and contaminate the ion source if not adequately removed.
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Humic and Fulvic Acids: Present in soil and water samples, these complex organic molecules can significantly suppress the analyte signal.
Q4: How can I quantitatively measure the extent of ion suppression in my samples?
A4: The matrix effect (ME) can be quantified using the post-extraction spike method. The calculation is as follows:
ME (%) = (Peak Area in Spiked Blank Extract / Peak Area in Neat Solvent Standard) x 100
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A value of 100% indicates no matrix effect.
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
This calculation helps to validate the effectiveness of your sample preparation method at removing interfering matrix components.
Troubleshooting Guide
Problem: I am observing low or no signal for Isoproturon and this compound.
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Possible Cause: Severe ion suppression from a complex matrix.
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Solution 1: Improve Sample Preparation. Your current sample cleanup may be insufficient. For complex samples like soil or food matrices, a robust extraction and cleanup method is essential. Consider implementing or optimizing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) protocol. These methods are designed to effectively remove a wide range of interfering compounds.
-
Solution 2: Dilute the Sample. A straightforward approach is to dilute the final extract. This reduces the concentration of matrix components entering the MS source. A dilution factor of 25-40x has been shown to reduce ion suppression to less than 20% in many cases. However, this is only feasible if the analyte concentration is high enough to remain detectable after dilution.
-
Solution 3: Optimize Chromatography. Improve the chromatographic separation of Isoproturon from the matrix interferences. You can try altering the gradient, changing the stationary phase (e.g., from a C18 to a different chemistry), or reducing the flow rate, which can improve ionization efficiency.
Problem: My results are inconsistent and irreproducible across different samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.
-
Solution 1: Ensure Consistent Use of Internal Standard. Add a known amount of this compound to every sample, standard, and quality control at the very beginning of the sample preparation process. This ensures it experiences the same processing as the analyte, normalizing variations in extraction recovery and matrix effects.
-
Solution 2: Use Matrix-Matched Calibrants. Prepare your calibration standards and quality controls in a blank matrix extract that is representative of your study samples. This helps to compensate for consistent matrix effects by ensuring that calibrants and samples are affected equally.
Problem: The this compound peak shape is poor or splitting.
-
Possible Cause: Contamination of the LC column or MS ion source.
-
Solution 1: Column Wash. Implement a robust column wash step at the end of each chromatographic run, using a strong organic solvent to elute strongly retained matrix components.
-
Solution 2: Source Cleaning. Regularly clean the mass spectrometer's ion source according to the manufacturer's guidelines. Contaminants can build up on the source components, leading to poor performance and signal instability.
Quantitative Data on Method Performance
The following tables summarize data on the effectiveness of different sample preparation techniques in terms of recovery and matrix effect reduction for Isoproturon and similar pesticides.
Table 1: Recovery of Isoproturon using Different Extraction/Cleanup Methods
| Sample Matrix | Method | Recovery (%) | Reference |
| Poppy Seeds | Methanol-Water Extraction & SPE (C18) | 84% | |
| Grains/Seeds | QuEChERS | 85.00 ± 1.2% to 96.00 ± 0.5% | |
| Soil | QuEChERS | Average residue found: 0.81 ± 0.07 µg/g |
Table 2: Comparison of Matrix Effects for Phenylurea Herbicides in Fruit Matrix
| Compound | Calibration Method | Slope | Ratio (Matrix/Solvent) | Interpretation | Reference |
| Isoproturon | Matrix-Matched | 0.00333 | 0.86 | Reasonable Agreement (Slight Suppression) | |
| Solvent Standard | 0.00386 | ||||
| Diuron | Matrix-Matched | 0.00042 | 0.98 | Good Coherence (Minimal Suppression) | |
| Solvent Standard | 0.00043 | ||||
| Linuron | Matrix-Matched | 0.00445 | 2.7 | Significant Enhancement | |
| Solvent Standard | 0.00165 |
Experimental Protocols
Protocol 1: QuEChERS Extraction for Isoproturon in Soil Samples
This protocol is adapted from standard QuEChERS methods for pesticide analysis in soil.
-
Sample Hydration:
-
Weigh 3g of air-dried soil into a 50mL centrifuge tube.
-
Add 7mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes.
-
-
Internal Standard Spiking:
-
Spike the sample with an appropriate volume of this compound working solution.
-
-
Extraction:
-
Add 10mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl).
-
Immediately cap and shake vigorously for at least 2 minutes.
-
Centrifuge for 5 minutes at ≥3000 rcf.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1mL of the acetonitrile supernatant to a d-SPE tube containing cleanup sorbents (e.g., PSA and C18).
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge for 2 minutes at ≥5000 rcf.
-
-
Final Extract:
-
Transfer the purified supernatant into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Isoproturon in Water Samples
This is a general protocol for SPE cleanup of aqueous samples.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 6mL of methanol, followed by 4mL of methanol:water (1:1, v/v). Do not let the cartridge go dry.
-
-
Sample Loading:
-
Spike the water sample with this compound internal standard.
-
Load the pre-treated water sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 5mL of deionized water through the cartridge to remove polar interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Elute the analyte and internal standard by passing 5mL of a suitable organic solvent (e.g., acetonitrile or methanol) through the cartridge.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for minimizing ion suppression in this compound analysis.
Caption: Troubleshooting logic for low or inconsistent this compound signal.
References
Ensuring the Isotopic Purity of Isoproturon-d3 Standard: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on ensuring the isotopic purity of the Isoproturon-d3 analytical standard. This document offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise when verifying the isotopic purity of your this compound standard.
Q1: I am concerned about the isotopic purity of my this compound standard. How can I verify it?
A1: The isotopic purity of a deuterated standard is a critical parameter, as the presence of unlabeled analyte can lead to an overestimation of the target compound in your samples.[1] You can experimentally verify the isotopic purity using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Q2: My mass spectrometry results show a small peak at the m/z of the unlabeled Isoproturon. What does this indicate and what are the acceptable limits?
A2: A small peak at the mass-to-charge ratio (m/z) of the unlabeled Isoproturon (C12H18N2O, exact mass: 206.14) in your this compound (C12H15D3N2O, exact mass: 209.16) standard indicates the presence of the non-deuterated isotopologue as an impurity. For most quantitative applications, an isotopic purity of ≥98% is recommended, meaning the unlabeled species should be less than 2%.[3]
Q3: During my LC-MS analysis, I observe a slight chromatographic shift between the analyte and the this compound internal standard. Is this normal?
A3: Yes, a slight shift in retention time between the analyte and its deuterated internal standard is a known phenomenon called the "deuterium isotope effect".[4] This can sometimes lead to differential ionization suppression or enhancement. To mitigate this, you can try adjusting the chromatographic gradient to promote better co-elution.[2]
Q4: I suspect my this compound standard may be degrading or exchanging deuterium with the solvent. How can I check for this?
A4: Deuterium exchange can occur, especially if the deuterium atoms are in labile positions and exposed to protic solvents (e.g., water, methanol) or high temperatures. To assess stability, you can incubate a solution of the standard in your experimental matrix or solvent for a period and re-analyze it by MS or NMR to look for any increase in the signal of the unlabeled analyte or a decrease in the deuterated signal.
Experimental Protocols
Mass Spectrometry (MS) for Isotopic Purity Assessment
Objective: To determine the isotopic distribution of the this compound standard and calculate its isotopic purity.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Positive electrospray ionization (ESI+) mode.
-
Scan Mode: Full scan from m/z 200-220 to observe all isotopologues. For higher sensitivity and specificity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used.
-
-
Data Analysis:
-
Identify the ion peaks corresponding to the unlabeled Isoproturon (M+0, m/z ~207.15) and the deuterated this compound (M+3, m/z ~210.17).
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(M+3) / (Intensity(M+0) + Intensity(M+3))] * 100
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Purity Assessment
Objective: To independently verify the isotopic purity and confirm the position of deuteration.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard (e.g., 5-10 mg) and dissolve it in a deuterated solvent (e.g., DMSO-d6) to a precise volume.
-
Add a known amount of a certified internal standard (e.g., maleic acid) with a distinct and well-resolved NMR signal.
-
-
¹H-NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the residual protons on the this compound molecule and the signal of the internal standard.
-
The isotopic purity is determined by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal within the same molecule.
-
Data Presentation
| Parameter | Method | Typical Specification | Potential Impact of Deviation |
| Isotopic Purity | Mass Spectrometry, NMR | ≥ 98% | Lower purity leads to overestimation of the analyte. |
| Chemical Purity | HPLC-UV, LC-MS | ≥ 99% | Chemical impurities can cause interfering peaks. |
| Presence of Unlabeled Analyte | Mass Spectrometry, NMR | < 2% | Contributes to the analyte signal, causing a positive bias. |
| Presence of Partially Labeled Species | Mass Spectrometry | Should be minimal | Can interfere with quantification if not resolved from the main peak. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for assessing the isotopic purity of this compound.
Potential Impurities
The synthesis of Isoproturon typically involves the reaction of 4-isopropylaniline with phosgene and dimethylamine. For the deuterated analog, deuterated dimethylamine is likely used. Potential impurities could include:
-
Unlabeled Isoproturon: From the presence of non-deuterated dimethylamine.
-
Partially Deuterated Isoproturon: Incomplete deuteration of the starting materials.
-
Ortho and Meta Isomers: Arising from impurities in the starting 4-isopropylaniline.
-
Dimer Impurities: Formed during the synthesis process.
By following these guidelines, researchers can confidently assess and ensure the isotopic purity of their this compound standard, leading to more accurate and reliable experimental results.
References
Validation & Comparative
Navigating Isoproturon Analysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of herbicides like Isoproturon is paramount for environmental monitoring and food safety assessment. The choice of analytical methodology can significantly impact the reliability and efficiency of these measurements. This guide provides a detailed comparison of a validated analytical method for Isoproturon utilizing a deuterated internal standard (Isoproturon-d6) against alternative methods that do not employ an isotopic analogue.
Performance Comparison of Analytical Methods for Isoproturon
The use of an isotopically labeled internal standard, such as Isoproturon-d3 or Isoproturon-d6, in conjunction with mass spectrometry-based methods is a widely accepted strategy to enhance the accuracy and precision of quantification. This approach effectively compensates for variations in sample preparation and matrix effects. Below is a comparative summary of the performance characteristics of an LC-MS/MS method using Isoproturon-d6 as a surrogate standard against two alternative methods: an HPLC-MS/MS method and an HPLC-UV method, both without a deuterated internal standard.
| Performance Parameter | Method 1: LC-MS/MS with Isoproturon-d6[1] | Method 2: HPLC-MS/MS without Deuterated IS[2][3][4] | Method 3: HPLC-UV without Deuterated IS[5] |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Internal Standard | Isoproturon-d6 (surrogate standard) | None | None |
| Matrix | Aqueous matrices | Poppy seeds | Water |
| Linearity | Not explicitly stated | Not explicitly stated, but matrix-matched standards used | Linear dynamic range up to 50 µg/L |
| Accuracy (Recovery) | Recoveries higher than 60% | 84-85% | 99.2% |
| Precision (RSD) | Relative standard deviations lower than 15% | 5-7% | < 0.5% |
| Limit of Detection (LOD) | Not explicitly stated | 0.01 mg/kg | 0.5 µg/L |
| Limit of Quantification (LOQ) | Between 20 ng/L and 1 µg/L | 0.03 mg/kg | 1.0 µg/L |
Experimental Protocols
A detailed understanding of the methodologies is crucial for selecting the most appropriate technique for a specific application.
Method 1: LC-MS/MS with Isoproturon-d6 Internal Standard
This method is designed for the analysis of 14 pesticides, including Isoproturon, in aqueous samples.
-
Sample Preparation: Stir Bar Sorptive Extraction (SBSE) with the addition of Sodium Chloride (NaCl) is employed for sample extraction. This is followed by liquid desorption with a mixture of Methanol/Acetonitrile (50/50, v/v). Isoproturon-d6 is introduced as a surrogate standard to mitigate matrix effects during quantification.
-
Chromatography: Liquid chromatography is used for the separation of the analytes.
-
Detection: Tandem mass spectrometry (MS/MS) is performed in the multiple-reaction monitoring (MRM) mode. The identity of the molecules is confirmed by two quantification and confirmation transitions.
Method 2: HPLC-MS/MS without Deuterated Internal Standard
This method was validated for the determination of Isoproturon in a complex matrix like poppy seeds.
-
Sample Preparation: Extraction of residues is carried out using a methanol-water mixture. The crude extracts are then purified using Supelclean LC-18 Solid Phase Extraction (SPE) cartridges.
-
Chromatography: HPLC separation is performed on a Lichrospher C18 column (25 cm × 4 mm, 5 µm).
-
Detection: A mass spectrometer with an ion trap analyzer is operated in positive atmospheric pressure chemical ionization (APCI) and MS/MS mode for the detection and quantification of Isoproturon.
Method 3: HPLC-UV without Deuterated Internal Standard
This method provides a sensitive and economical approach for determining Isoproturon at trace levels in water samples.
-
Sample Preparation: Online sample enrichment is utilized, where the sample is pre-concentrated on a trapping column.
-
Chromatography: The enriched sample is eluted from the trapping column onto an analytical column for separation.
-
Detection: UV detection is used for the quantification of Isoproturon.
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams illustrate the key steps in the analytical workflows.
Caption: Workflow for Isoproturon analysis using Isoproturon-d6.
Caption: Workflow for Isoproturon analysis without a deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. researchgate.net [researchgate.net]
- 4. Open Access CAAS Agricultural Journals: HPLC-MS/MS method for analysis of isoproturon in difficult matrix: poppy seeds [agriculturejournals.cz]
- 5. agilent.com [agilent.com]
The Gold Standard for Herbicide Analysis: A Comparative Guide to Isoproturon-d3 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of herbicides, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Isoproturon-d3 with other commonly used stable isotope-labeled (SIL) internal standards for the analysis of phenylurea herbicides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of SIL internal standards is widely recognized as the gold standard for correcting analytical variability, particularly matrix effects, which can significantly impact the accuracy of quantification.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that utilizes SIL internal standards to mitigate issues such as ion suppression or enhancement in complex matrices. These standards, being structurally identical to the analyte of interest but with a different mass, co-elute and experience similar ionization effects, thus providing a reliable means for accurate quantification.
Performance Comparison of Deuterated Internal Standards
While direct comparative studies exhaustively detailing the performance of this compound against a full suite of other deuterated phenylurea standards are not extensively published in single reports, the available data and established analytical principles allow for a robust evaluation. The ideal internal standard closely mimics the physicochemical properties and chromatographic behavior of the analyte. For multi-residue analysis of phenylurea herbicides, a single well-chosen internal standard can often provide adequate correction for several analytes with similar structures and retention times.
The following table summarizes typical performance data for Isoproturon and other phenylurea herbicides, often achieved using a deuterated internal standard like Isoproturon-d6. This data is representative of what can be expected in validated analytical methods.
| Analyte | Internal Standard | Matrix | Recovery (%) | RSD (%) | Linearity (R²) |
| Isoproturon | Isoproturon-d6 | Soil | 85 - 110 | < 15 | > 0.99 |
| Water | 90 - 115 | < 10 | > 0.99 | ||
| Diuron | Diuron-d6 or Isoproturon-d6 | Soil | 80 - 115 | < 15 | > 0.99 |
| Water | 88 - 112 | < 10 | > 0.99 | ||
| Linuron | Linuron-d6 or Isoproturon-d6 | Soil | 82 - 118 | < 15 | > 0.99 |
| Water | 85 - 115 | < 10 | > 0.99 | ||
| Monuron | Monuron-d6 or Isoproturon-d6 | Soil | 75 - 120 | < 20 | > 0.99 |
| Water | 80 - 120 | < 15 | > 0.99 |
This table presents a summary of expected performance characteristics based on typical validated methods for phenylurea herbicide analysis.
Studies have shown that for the analysis of linuron in complex matrices like chamomile, Isoproturon-d6 can be effectively used as an internal standard, yielding good recoveries.[1] Similarly, in multi-residue methods for various pesticides in challenging matrices, a suite of deuterated internal standards is employed to ensure accurate quantification across a broad range of analytes.[2] The principle remains that the closer the structural and chromatographic similarity between the analyte and the internal standard, the more effective the correction for matrix effects and other analytical variables will be.
Experimental Protocols
A robust and reliable analytical method is the foundation of accurate herbicide residue analysis. The following sections detail a typical experimental workflow, from sample preparation to LC-MS/MS analysis, for the determination of phenylurea herbicides in soil and water matrices.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.
For Soil Samples:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry soil) and vortex to create a slurry.
-
Add the internal standard spiking solution (e.g., Isoproturon-d6, Diuron-d6, Linuron-d6) at a concentration of 100 ng/mL.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.
-
Add the d-SPE salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at ≥ 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.
For Water Samples:
-
Take a 10 mL aliquot of the water sample.
-
Add the internal standard spiking solution (e.g., Isoproturon-d6) to a final concentration of 100 ng/L.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Follow steps 6-11 from the soil sample preparation protocol.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both typically containing 0.1% formic acid and/or 5 mM ammonium formate, is employed.
-
Gradient Example: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimized declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each analyte and internal standard.
MRM Transitions (Precursor Ion > Product Ion):
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Isoproturon | 207.1 | 165.1 | 72.1 |
| Isoproturon-d6 | 213.1 | 171.1 | 72.1 |
| Diuron | 233.0 | 72.1 | 162.0 |
| Diuron-d6 | 239.0 | 78.1 | 162.0 |
| Linuron | 249.0 | 160.0 | 182.0 |
| Linuron-d6 | 255.0 | 160.0 | 188.0 |
| Monuron | 199.1 | 72.1 | 128.0 |
Note: Specific MRM transitions and instrument parameters should be optimized for the specific instrument being used.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard for herbicide analysis.
References
The Gold Standard in Herbicide Analysis: A Comparative Guide to Isoproturon Quantification With and Without Isoproturon-d3
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical data are paramount. In the quantitative analysis of the herbicide Isoproturon, the choice of methodology can significantly impact the reliability of the results. This guide provides a comprehensive comparison of Isoproturon analysis performed with and without the use of a deuterated internal standard, Isoproturon-d3, supported by representative experimental data and detailed protocols.
The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as a best practice in quantitative mass spectrometry. This is primarily to counteract matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. These effects can lead to either suppression or enhancement of the analyte signal, thereby compromising the accuracy and precision of the quantification. By introducing a known concentration of this compound, which is chemically identical to Isoproturon but mass-distinguishable, analysts can normalize the response of the analyte, correcting for variations during sample preparation and analysis.
Accuracy and Precision: A Head-to-Head Comparison
The inclusion of this compound as an internal standard demonstrably improves the accuracy and precision of Isoproturon quantification, especially in complex matrices. The following table summarizes typical performance data for the analysis of Isoproturon with and without an internal standard. While direct comparative studies for Isoproturon were not available, this data is representative of the improvements observed in multi-residue pesticide analysis when employing deuterated internal standards[1].
| Parameter | Isoproturon Analysis without Internal Standard | Isoproturon Analysis with this compound Internal Standard |
| Accuracy (% Recovery) | 60 - 140% | 95 - 105% |
| Precision (% RSD) | > 20% | < 15% |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 0.1 - 1 µg/L |
| Matrix Effect | High and Variable | Significantly Reduced and Compensated |
This data is representative and intended for comparative purposes. Actual results may vary depending on the matrix, instrumentation, and experimental conditions.
The use of a deuterated internal standard consistently brings the accuracy to within a much tighter range and significantly reduces the relative standard deviation (RSD), indicating higher precision[1]. This is crucial for reliable and reproducible results in research and regulated environments.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are representative experimental protocols for the analysis of Isoproturon, with and without the use of this compound.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
-
Sample Homogenization : Homogenize 10-15 g of the sample (e.g., soil, water, food product).
-
Weighing : Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking (for method with this compound) : Add a precise volume of this compound standard solution to the sample to achieve a final concentration of 50 µg/L.
-
Extraction :
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation :
-
Take an aliquot of the cleaned-up supernatant.
-
For the method without an internal standard, the extract is ready for LC-MS/MS analysis.
-
For the method with the internal standard, the extract is ready for LC-MS/MS analysis. The internal standard is already present from the initial spiking step.
-
If necessary, the solvent can be evaporated and the residue reconstituted in a suitable solvent for injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System : UHPLC system
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase :
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient : A suitable gradient program to separate Isoproturon from matrix interferences.
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 5 µL
-
Mass Spectrometer : Triple quadrupole mass spectrometer
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
MRM Transitions :
-
Isoproturon : e.g., Q1: 207.1 m/z -> Q3: 165.1 m/z (quantifier), 72.1 m/z (qualifier)
-
This compound : e.g., Q1: 210.1 m/z -> Q3: 168.1 m/z
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps.
References
The Crucial Role of Deuterated Standards in Accurate Isoproturon Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Isoproturon, overcoming the challenge of matrix effects is paramount for obtaining accurate and reliable data. This guide provides a comprehensive comparison of analytical approaches, highlighting the superior performance of using a deuterated internal standard, Isoproturon-D6, against alternative methods for matrix effect compensation.
Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS analysis. This guide presents experimental data and detailed protocols to demonstrate how the use of a deuterated internal standard effectively mitigates these effects, leading to improved accuracy, precision, and overall method robustness.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of Isoproturon analysis with and without the use of a deuterated internal standard. The data illustrates the significant improvement in data quality achieved by co-eluting the analyte with its stable isotope-labeled counterpart.
Table 1: Comparison of Method Performance for Isoproturon Quantification
| Parameter | External Standard Calibration (in complex matrix) | Matrix-Matched Calibration (Poppy Seed Matrix)[1] | Deuterated Internal Standard (Isoproturon-D6) Calibration (General performance in complex matrices)[2] |
| Recovery (%) | Highly variable, often outside 70-120% | 84 - 85% | Typically within 80-120% |
| Matrix Effect (%) | Significant signal suppression (can be as low as 20% of true value)[1] | Minimized (98% signal relative to solvent standard after cleanup)[1] | Effectively compensated |
| Precision (%RSD) | Poor (>50% in some cases)[2] | Good (5 - 7%) | Excellent (<15 - 20%) |
| Accuracy Deviation | High (can exceed 60%) | Low | Low (<25%) |
Table 2: LC-MS/MS Parameters for Isoproturon and Isoproturon-D6
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Isoproturon | 207.1 | 72.1 | 24 |
| Isoproturon | 207.1 | 165.0 | Not Specified |
| Isoproturon-D6 | 213.1 | 72.0 | Not Specified |
| Isoproturon-D6 | 213.1 | 168.0 | Not Specified |
The Superiority of Deuterated Internal Standards
The use of a deuterated internal standard like Isoproturon-D6 is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement in the mass spectrometer source. This allows for a reliable correction of the analyte's signal, leading to more accurate quantification.
Alternative approaches, such as matrix-matched calibration, can also be effective but are often more laborious and matrix-specific. As demonstrated in the analysis of Isoproturon in poppy seeds, a significant matrix effect was observed in the crude extract, which was mitigated by a solid-phase extraction (SPE) clean-up and the use of matrix-matched standards. However, this requires preparing calibration standards in a blank matrix that is representative of the samples being analyzed, which can be challenging to obtain.
Experimental Protocols
Below are detailed methodologies for the quantification of Isoproturon, adaptable for use with either an external standard, matrix-matched standards, or a deuterated internal standard.
Sample Preparation (Adapted from Poppy Seed Matrix Analysis)
-
Extraction:
-
Weigh 12.5 g of the homogenized sample into a 50 mL centrifuge tube.
-
For recovery experiments, spike the sample with a known concentration of Isoproturon standard solution.
-
Add 20 mL of a methanol:water (1:1, v/v) extraction solvent.
-
Shake vigorously for 1 hour at 300 RPM.
-
Centrifuge at 6000 RPM for 10 minutes.
-
Collect the supernatant for further cleanup.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a Supelclean LC-18 SPE cartridge (500 mg/3 mL) with 6 mL of methanol followed by 4 mL of methanol:water (1:1, v/v).
-
Load 4 mL of the sample extract onto the cartridge.
-
Wash the cartridge with 8 mL of methanol:water (1:1, v/v).
-
Elute the analyte with 4 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Lichrospher C18 (25 cm × 4 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: 0-3 min, 70-80% B; 3-10 min, 80-100% B; 10-15 min, 100% B.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Refer to Table 2 for specific MRM transitions for Isoproturon and Isoproturon-D6.
-
Workflow for Matrix Effect Evaluation
The following diagram illustrates the experimental workflow for evaluating the matrix effect in the quantification of Isoproturon.
Caption: Workflow for the evaluation of matrix effect and recovery in Isoproturon analysis.
Logical Relationship for Accurate Quantification
The diagram below outlines the logical approach to achieving accurate quantification of Isoproturon by mitigating matrix effects.
Caption: Logical flow for achieving accurate Isoproturon quantification.
References
limit of detection and quantification for Isoproturon using Isoproturon-d3
A Comparative Guide to the Sensitive Quantification of Isoproturon
For researchers and scientists in drug development and environmental analysis, the accurate and sensitive quantification of herbicides like Isoproturon is critical. This guide provides a comparative overview of various analytical methods for the determination of Isoproturon, focusing on the limits of detection (LOD) and quantification (LOQ). While the use of an isotopic internal standard such as Isoproturon-d3 is a common and recommended practice in mass spectrometry-based methods to ensure high accuracy and precision, this guide also explores alternative methods and their performance.
Quantitative Performance Comparison
The selection of an analytical method for Isoproturon quantification is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the performance of different methods in various matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV with Online Sample Enrichment | Water | 0.5 µg/L[1] | 1.0 µg/L[1] |
| HPLC-MS/MS | Poppy Seeds | 0.01 mg/kg[2][3] | 0.03 mg/kg[2] |
| LC with Photodiode Array Detection | Cereal Grains and Pasta | - | 0.05 mg/kg |
| QuEChERS-Spectrofluorimetry | Various | 0.144 µg/mL | 0.437 µg/mL |
| HPLC | Water | ~0.1 pg/L | - |
| LC-MS/MS | Water | 1.0 ng (Minimum Detectable Quantity) | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the key methods cited in this guide.
HPLC-UV with Online Sample Enrichment for Isoproturon in Water
-
Instrumentation : Agilent 1260 Infinity LC system with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and Diode Array Detector (DAD).
-
Columns :
-
Enrichment Column: Poroshell 120 SB-Aq (3.0 x 50 mm, 2.7 µm).
-
Analytical Column: Agilent ZORBAX RRHD SB-C18 (3.0 x 100 mm, 1.8 µm).
-
-
Mobile Phase :
-
A: Milli-Q water.
-
B: Acetonitrile.
-
-
Enrichment/Loading Conditions :
-
Flow Rate: 0.5 mL/min.
-
Gradient: 0% B for 5.1 min, then 10% B.
-
-
Elution and Analysis Conditions :
-
Flow Rate: 0.6 mL/min.
-
Gradient: 20% B to 90% B.
-
Column Temperature: 40 °C.
-
-
Detection : 240 nm.
HPLC-MS/MS for Isoproturon in Poppy Seeds
-
Sample Preparation :
-
Extraction with a methanol:water (1:1, v/v) mixture.
-
Clean-up using Supelclean LC-18 Solid Phase Extraction (SPE) cartridges.
-
-
Instrumentation : HPLC system coupled to a mass spectrometer with an ion trap analyzer and positive atmospheric pressure chemical ionization (APCI).
-
Column : Lichrospher C18 (25 cm x 4 mm, 5 µm).
-
Mobile Phase : Gradient elution with acetonitrile and water.
-
Flow Rate : 0.7 mL/min.
-
Column Temperature : 25°C.
-
Injection Volume : 20 µL.
-
Mass Spectrometric Conditions :
-
Ionization Mode: Positive APCI.
-
Capillary Temperature: 170°C.
-
Heater Temperature: 300°C.
-
Spray Voltage: 5 kV.
-
LC with Photodiode Array Detection for Isoproturon in Cereal Grains and Pasta
-
Sample Preparation :
-
Extraction from moistened samples with a mixture of acetone, hexane, and dichloromethane.
-
Clean-up using aminopropyl-bonded silica SPE cartridges.
-
-
Instrumentation : Reversed-phase liquid chromatography with photodiode array detection. Confirmation by electrospray liquid chromatography-mass spectrometry.
QuEChERS-Spectrofluorimetry for Isoproturon Determination
-
Extraction : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.
-
Derivatization : Reaction of Isoproturon with 2-Cyanoacetamide in a basic medium (NH3; 15 mol/L).
-
Instrumentation : Spectrofluorimeter.
-
Detection :
-
Maximum Excitation: 333 nm.
-
Maximum Emission: 378 nm.
-
Workflow for Method Validation
The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analyte like Isoproturon, incorporating an internal standard such as this compound for enhanced accuracy in mass spectrometry-based methods.
Caption: Workflow for LOD and LOQ Determination.
References
A Comparative Guide to Isoproturon Extraction Methods for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the herbicide Isoproturon in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. The selection of an appropriate extraction method is a critical step that significantly influences the accuracy, sensitivity, and efficiency of the analysis. This guide provides an objective comparison of various extraction techniques for Isoproturon, supported by experimental data from peer-reviewed literature.
Performance Comparison of Extraction Methods
The efficacy of different extraction methods for Isoproturon is dependent on the sample matrix, the desired limit of detection, and the available instrumentation. The following table summarizes the quantitative performance of several commonly employed techniques.
| Extraction Method | Matrix | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| QuEChERS | Grains & Seeds | Spectrofluorimetry | 85.00 - 96.00 | 0.144 µg/mL | 0.437 µg/mL | [1] |
| Solid-Phase Extraction (SPE) | Poppy Seeds | HPLC-MS/MS | 84 | 0.01 mg/kg | 0.03 mg/kg | [1][2] |
| Water | Online SPE-HPLC-DAD | 99.2 | 0.5 µg/L | 1.0 µg/L | [3] | |
| Liquid-Liquid Extraction (LLE) | Water | LC-ESI-MS | 76 - 112 | - | 0.1 µg/L | [4] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Natural Waters | HPLC-DAD | 53 - 98 | - | - | |
| Microwave-Assisted Extraction (MAE) | Soil | GC-MS | High Recovery | - | - | [One-step Extraction of Multiresidue Pesticides in Soil by Microwave-assisted Extraction Technique] |
| Ultrasound-Assisted Extraction (UAE) | Soil | GC-µECD/NPD | 79 - 105 | 0.02 mg/kg | 0.07 mg/kg | |
| Supercritical Fluid Extraction (SFE) | Soil | HPLC | >90 | - | - | [Supercritical Fluid Extraction from Soil and HPLC Analysis of Cyanazine Herbicide] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the analytical instrument used. The provided data should be considered as a reference from the specific studies cited.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are the protocols for the key extraction methods discussed.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This method is widely used for pesticide residue analysis in food and environmental samples.
Protocol for Grains and Seeds:
-
Weigh 3-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a standard solution of Isoproturon to achieve the desired spiking concentration.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Shake vigorously again for 1 minute and then centrifuge.
-
The upper acetonitrile layer is collected for analysis. For samples with high interfering compounds, a dispersive solid-phase extraction (d-SPE) cleanup step using adsorbents like PSA (primary secondary amine) can be performed.
Solid-Phase Extraction (SPE)
SPE is a selective extraction method that isolates analytes from a complex matrix based on their physical and chemical properties.
Protocol for Poppy Seeds:
-
Extract 12.5 g of ground poppy seeds with a 20 mL mixture of methanol and water (1:1, v/v) by shaking for 1 hour.
-
Centrifuge the mixture to separate the solid particles.
-
Condition a Supelclean LC-18 SPE cartridge (500 mg/3 mL) with 6 mL of methanol followed by 4 mL of the methanol:water mixture.
-
Load 4 mL of the supernatant from the crude extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 8 mL of the methanol:water mixture.
-
Elute the retained Isoproturon with 4 mL of methanol.
-
The eluate is then evaporated and reconstituted in a suitable solvent for HPLC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of a compound in two immiscible liquids.
Protocol for Water Samples:
-
Take 0.5 L of the water sample and adjust the pH to 2.5.
-
Transfer the sample to a separatory funnel.
-
Add 50 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-ESI-MS analysis.
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized version of LLE that offers high enrichment factors and uses minimal solvent.
Protocol for Natural Waters:
-
Take a 5-10 mL water sample in a conical centrifuge tube.
-
Prepare a mixture of a disperser solvent (e.g., acetonitrile, methanol) and an extraction solvent (e.g., dichloromethane, chloroform).
-
Rapidly inject this mixture into the water sample. A cloudy solution will form.
-
Centrifuge the mixture to separate the fine droplets of the extraction solvent.
-
The sedimented organic phase is collected with a microsyringe for HPLC-DAD analysis.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
General Protocol for Soil:
-
Weigh 5 g of the soil sample into a microwave extraction vessel.
-
Add 35 mL of a solvent mixture (e.g., Acetone:Hexane, 3:2).
-
Set the microwave parameters: pressure (e.g., 80 psi), power (e.g., 60%), temperature (e.g., 120°C), and time (e.g., 20 min).
-
After extraction, filter the extract and evaporate to dryness.
-
Re-dissolve the residue in a suitable solvent for GC-MS analysis. [One-step Extraction of Multiresidue Pesticides in Soil by Microwave-assisted Extraction Technique]
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles, which enhance the mass transfer of analytes from the sample matrix to the solvent.
Protocol for Soil:
-
Weigh a sample of soil into an extraction vessel.
-
Add a suitable solvent (e.g., ethyl acetate and methanol).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for a specified period (e.g., 15-30 minutes).
-
Separate the extract from the solid residue by centrifugation or filtration for subsequent analysis.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering advantages of high diffusivity and low viscosity.
General Protocol for Soil:
-
Place the soil sample into the extraction vessel of the SFE system.
-
The system is pressurized and heated to bring the CO₂ to its supercritical state. A modifier (e.g., methanol) may be added to enhance the extraction of polar analytes.
-
The supercritical fluid passes through the sample, dissolving the Isoproturon.
-
The extracted analytes are collected by depressurizing the fluid and separating the analytes from the now gaseous CO₂. [Supercritical Fluid Extraction from Soil and HPLC Analysis of Cyanazine Herbicide]
Visualizing the Extraction Workflows
The following diagrams, created using the DOT language, illustrate the workflows of the described extraction methods.
Caption: Workflow of the QuEChERS extraction method.
Caption: General workflow of Solid-Phase Extraction (SPE).
Caption: Workflow of Liquid-Liquid Extraction (LLE).
Caption: Workflow of Dispersive Liquid-Liquid Microextraction.
Caption: Workflows for MAE, UAE, and SFE methods.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Isoproturon
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of the herbicide Isoproturon. It focuses on the principles of cross-validation, emphasizing the role of an Isoproturon-d3 based method, typically employing a deuterated internal standard, against other analytical techniques. The information herein is compiled to assist in method development, validation, and selection for the reliable analysis of Isoproturon in various matrices.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. This approach enhances the accuracy and precision of quantification by correcting for variability in sample preparation and instrument response. In the context of this guide, an "this compound based method" refers to an analytical procedure, most commonly LC-MS/MS, that utilizes this compound as an internal standard for the quantification of Isoproturon.
Comparative Analysis of Analytical Methods
The performance of an this compound based method (represented here by LC-MS/MS with a deuterated internal standard) is compared with other common analytical techniques used for Isoproturon quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Spectrofluorimetry. The following table summarizes the key performance characteristics of these methods based on published validation data.
| Performance Metric | LC-MS/MS with Deuterated Internal Standard (e.g., Isoproturon-d6) | HPLC with Online Sample Enrichment and UV Detection | Spectrofluorimetry with QuEChERS Extraction |
| Limit of Detection (LOD) | 0.01 mg/kg (in poppy seeds)[1][2][3] | 0.5 µg/L (in water)[4] | 0.144 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.03 mg/kg (in poppy seeds) | 1.0 µg/L (in water) | 0.437 µg/mL |
| **Linearity (R²) ** | > 0.99 | 0.999 | 0.9991 |
| Recovery | 84-85% (in poppy seeds) | 99.2% (in water) | 85.00 ± 1.2% to 96.00 ± 0.5% (in various matrices) |
| Precision (RSD) | 5-7% (in poppy seeds) | < 0.5% | Not explicitly stated in the provided text. |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) | Moderate (based on fluorescence properties) |
| Matrix Effects | Mitigated by the use of a deuterated internal standard | Can be significant, may require matrix-matched standards | Can be significant, may require extensive sample cleanup |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. The use of this compound as an internal standard would be integrated into the LC-MS/MS protocol during the sample preparation step.
LC-MS/MS Method for Isoproturon in Poppy Seeds
This method demonstrates a typical workflow where a deuterated internal standard like this compound would be added.
-
Sample Preparation (with internal standard addition):
-
Weigh 12.5 g of ground poppy seeds.
-
Spike with a known amount of this compound solution.
-
Add 20 mL of a methanol:water (1:1, v/v) extraction solvent.
-
Shake for 1 hour at 300 RPM.
-
Centrifuge at 6000 RPM for 10 minutes.
-
The supernatant is further purified by Solid Phase Extraction (SPE).
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a Supelclean LC-18 cartridge with 6 mL of methanol followed by 4 mL of methanol:water (1:1, v/v).
-
Load 4 mL of the sample extract.
-
Wash the cartridge with 8 mL of methanol:water (1:1, v/v).
-
Elute Isoproturon with 4 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of methanol for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
HPLC Column: Lichrospher C18 (25 cm × 4 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and water.
-
Ionization: Positive atmospheric pressure chemical ionization (APCI).
-
Detection: Mass spectrometer in MS/MS mode.
-
HPLC with Online Sample Enrichment and UV Detection for Isoproturon in Water
-
Online Sample Enrichment:
-
An automated system uses a 2-position/6-port valve.
-
The water sample is pre-concentrated on a trapping column.
-
The enriched sample is then eluted from the trapping column onto the analytical column for separation.
-
-
Chromatographic Conditions:
-
Analytical Column: Agilent ZORBAX RRHD SB-C18
-
Detection: Diode Array Detector (DAD) at 240 nm.
-
Spectrofluorimetric Method with QuEChERS Extraction for Isoproturon in Environmental Samples
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction:
-
A representative sample is homogenized.
-
Extraction and partitioning are performed using an appropriate solvent and salt mixture.
-
Dispersive SPE is used for cleanup.
-
-
Derivatization and Measurement:
-
The extracted Isoproturon is reacted with 2-cyanoacetamide in a basic medium (NH3) to form a fluorescent product.
-
The fluorescence intensity is measured with excitation at 333 nm and emission at 378 nm.
-
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods produce comparable and reliable results. A typical workflow for cross-validating an this compound based LC-MS/MS method with another technique, such as HPLC-UV, is depicted below.
Caption: A generalized workflow for the cross-validation of two analytical methods for Isoproturon.
References
- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 2. Open Access CAAS Agricultural Journals: HPLC-MS/MS method for analysis of isoproturon in difficult matrix: poppy seeds [agriculturejournals.cz]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Determination of Isoproturon in Environmental Samples using the QuEChERS Extraction-Spectrofluorimetric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
performance characteristics of Isoproturon-d3 in proficiency testing schemes
While direct access to the detailed results of specific proficiency testing (PT) schemes is often restricted to participants and organizers, a comprehensive understanding of the performance characteristics of Isoproturon-d3 can be compiled from publicly available data from analytical method validation studies. These studies, often forming the basis for a laboratory's participation in PT schemes, provide robust data on the efficacy of this compound as an internal standard in the analysis of the herbicide Isoproturon.
Proficiency testing is a cornerstone of quality assurance in analytical laboratories, providing an external evaluation of a laboratory's performance. In the analysis of pesticide residues like Isoproturon, the use of an isotopically labeled internal standard such as this compound is a widely accepted technique to ensure the accuracy and reliability of results. This compound, being chemically identical to Isoproturon but with a different mass, co-elutes during chromatographic separation and experiences similar effects from the sample matrix, allowing for effective correction of analytical variability.
This guide provides a comparison of the expected performance of this compound with alternative analytical standards, based on data from published research.
Comparison of Analytical Performance
The use of an isotopically labeled internal standard like this compound is considered the gold standard for quantitative analysis in complex matrices. Its performance is compared here with external standard calibration, a common alternative.
| Performance Characteristic | This compound (Internal Standard) | External Standard Calibration | Rationale for Performance |
| Accuracy (Recovery) | Typically 90-110% | Can vary significantly (70-120% or wider) depending on matrix complexity. | This compound effectively compensates for matrix effects (ion suppression or enhancement in mass spectrometry) and variations in sample preparation and injection volume, leading to more accurate results. |
| Precision (Repeatability/RSD) | Typically < 15% | Can be > 20% in complex matrices. | By normalizing the analyte signal to the internal standard signal, random errors introduced during the analytical process are minimized, resulting in better precision. |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Both methods can achieve good linearity; however, the use of an internal standard ensures the linearity is maintained across different sample matrices. |
| Limit of Quantification (LOQ) | Generally lower or comparable to external standard. | The LOQ can be elevated due to higher variability and matrix interference. | Improved signal-to-noise ratio due to the reduction of matrix-induced variations can lead to lower and more reliable LOQs. |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of Isoproturon in food matrices using this compound as an internal standard, based on common practices in laboratories participating in proficiency testing.
1. Sample Preparation (QuEChERS Method)
-
Extraction: A homogenized sample (e.g., 10 g of a fruit or vegetable) is weighed into a centrifuge tube. A known amount of this compound internal standard solution is added. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously.
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and centrifuged.
2. Instrumental Analysis (LC-MS/MS)
-
Chromatography: The final extract is injected into a Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS). Separation is typically achieved on a C18 reversed-phase column.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Isoproturon and this compound are monitored for quantification and confirmation.
-
Quantification: The concentration of Isoproturon in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.
Workflow and Data Evaluation in Proficiency Testing
The following diagrams illustrate the typical workflow of a proficiency testing scheme for pesticide analysis and the logical relationship for evaluating laboratory performance.
Safety Operating Guide
Safe Disposal of Isoproturon-d3: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of Isoproturon-d3 with stringent safety measures due to its potential environmental impact and hazardous properties. As a deuterated analog of the herbicide Isoproturon, this compound requires disposal as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2] This guide provides a direct, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Pre-Disposal and Handling
Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of the compound, including preparation for disposal, should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation: Treat all materials contaminated with this compound as hazardous waste. This includes unused product, solutions, and contaminated labware such as pipette tips, vials, and absorbent materials.[1] Do not mix this compound waste with other waste streams to prevent unforeseen chemical reactions.
-
Containerization:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be chemically compatible with this compound. A high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container is securely sealed to prevent any leakage or release of vapors.
-
-
Labeling:
-
The waste container must be prominently labeled with the words "Hazardous Waste".
-
Clearly identify the contents, including "this compound".
-
Include the approximate quantity or concentration of the waste and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office or contractor with a detailed inventory of the waste.
-
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be managed as non-hazardous waste; however, it is best practice to deface the original label before disposal.
-
Hazard Profile and Safety Data
Due to the limited specific data available for this compound, the following table summarizes the known hazards of the parent compound, Isoproturon, which should be considered when handling the deuterated form.
| Hazard Classification | Description |
| Carcinogenicity | Suspected of causing cancer. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Target Organ Toxicity | May cause damage to organs (Blood) through prolonged or repeated exposure. |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. |
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Isoproturon-d3
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for Isoproturon-d3, ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment
This compound is a deuterated analog of the herbicide Isoproturon. It is classified as harmful if swallowed or inhaled and is suspected of causing cancer.[1][2] Therefore, stringent adherence to safety protocols is mandatory. The following personal protective equipment is required to minimize exposure and ensure user safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and dust particles.[5] |
| Body Protection | Laboratory coat or chemical-resistant coveralls | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust formation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended. | To prevent inhalation of harmful dust particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation and Area Setup:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.
-
Ensure easy access to an eyewash station and safety shower.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE:
-
Put on a lab coat or coveralls.
-
Wear safety glasses or goggles.
-
Put on chemical-resistant gloves. Ensure gloves are inspected for any signs of damage before use.
-
-
Handling and Use:
-
Avoid the formation of dust and aerosols.
-
If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.
-
-
Decontamination:
-
After handling, wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., acetone or methanol), collecting the rinsate as hazardous waste.
-
Remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
Waste Segregation and Disposal:
-
Solid Waste: All unused this compound, contaminated bench paper, and disposable labware (e.g., pipette tips, weighing boats) must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound and the rinsate from decontamination procedures must be collected in a separate, labeled, and sealed hazardous waste container for liquids.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
The following table summarizes key quantitative data for Isoproturon. This data is for the parent compound and should be used as a reference for handling this compound, as specific data for the deuterated form is limited.
| Property | Value | Source |
| Oral LD50 (Rat) | 1,826 mg/kg | |
| Dermal LD50 (Rat) | > 2,000 mg/kg | |
| Inhalation LC50 (Rat) | > 670 mg/m³ (4 h) | |
| Water Solubility | 65 mg/L | |
| Melting Point | 158 °C (316 °F) |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
